2-(3-Methylcyclohexyl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylcyclohexyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8-3-2-4-9(7-8)5-6-10/h8-9H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZWLRTYKGGBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307387 | |
| Record name | 3-Methylcyclohexaneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057674-38-0 | |
| Record name | 3-Methylcyclohexaneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1057674-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclohexaneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methylcyclohexyl)ethan-1-amine
Introduction: Characterizing a Novel Cyclohexane Derivative
2-(3-Methylcyclohexyl)ethan-1-amine is a primary aliphatic amine featuring a substituted cyclohexane ring. As with many small molecules in discovery and development pipelines, a thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any meaningful application, from predicting its behavior in biological systems to designing a stable formulation. These fundamental parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage requirements.
It is important to note that while this compound is of clear interest, comprehensive, experimentally verified data for this compound is not extensively documented in publicly accessible literature. Therefore, this guide will serve a dual purpose: first, to present estimated properties based on available data for close structural analogs, and second, to provide robust, field-proven experimental protocols for determining these properties with high fidelity in a laboratory setting. This approach ensures that researchers are equipped not only with baseline estimates but also with the practical methodologies required to generate definitive data for their specific sample.
Core Physicochemical Data Summary
The following table summarizes the key physicochemical properties for this compound. The values are primarily computational estimates derived from its close structural isomer, 2-(4-Methylcyclohexyl)ethan-1-amine, for which data is available.[1] These should be considered provisional and serve as a baseline for experimental verification.
| Property | Estimated Value / Information | Significance in Drug Development |
| IUPAC Name | 2-(3-methylcyclohexyl)ethanamine | Unambiguous chemical identification. |
| Molecular Formula | C₉H₁₉N | Foundational for molecular weight and elemental analysis. |
| Molecular Weight | 141.25 g/mol [1] | Crucial for all stoichiometric calculations, formulation, and dosing. |
| Boiling Point (Bp) | Not available; expected to be ~190-210 °C at STP | Defines purification methods (distillation) and volatility. |
| Acid Dissociation Constant (pKa) | Not available; estimated to be ~10.5-10.8 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| Octanol-Water Partition Coefficient (LogP) | 2.6 (Computed for 4-methyl isomer)[1] | Predicts lipophilicity, influencing membrane permeability and absorption. |
| Aqueous Solubility | Not available; predicted to be low to moderate | Affects dissolution rate and bioavailability. |
Part 1: Structural and Identity Confirmation
Before any other property is measured, the identity and purity of the compound must be unequivocally confirmed. This is the foundation of trustworthy science. We employ a suite of spectroscopic techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the workhorse for volatile amines. It provides two orthogonal data points: the retention time (from GC), which is characteristic of the compound's volatility and interaction with the column, and the mass spectrum (from MS), which provides a molecular fingerprint and the molecular weight.
Protocol for GC-MS Analysis:
-
Sample Preparation: Accurately prepare a 1 mg/mL solution of the amine in a high-purity volatile solvent such as methanol or dichloromethane.
-
Instrument Setup:
-
GC Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating amines.
-
Inlet: Set to 250 °C with a split ratio of 50:1 to prevent column overloading.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This gradient ensures separation from solvent and potential impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Setup:
-
Ionization Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library spectra.
-
Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and key fragments.
-
Source Temperature: 230 °C.
-
-
Injection & Analysis: Inject 1 µL of the sample. The resulting chromatogram should show a single major peak. The mass spectrum of this peak should be analyzed for the molecular ion (M⁺) at m/z = 141 and a base peak corresponding to a logical fragmentation pattern (e.g., loss of an ethylamine side chain).
Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak in the GC chromatogram indicates purity, while the fragmentation pattern in the MS provides definitive structural confirmation.
Caption: Workflow for identity and purity analysis by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While GC-MS confirms molecular weight and fragmentation, ¹H and ¹³C NMR provide the definitive connectivity map of the molecule. The chemical shifts, integration, and coupling patterns reveal the precise arrangement of every atom in the structure.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the amine in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power and clean spectral window.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest peak of interest.
-
Expected Signals: Look for characteristic signals corresponding to the methyl group (doublet, ~0.9 ppm), the cyclohexyl ring protons (broad multiplets, ~1.0-1.8 ppm), and the ethylamine chain protons (~2.7-3.0 ppm for CH₂ next to NH₂, ~1.4 ppm for the other CH₂). The NH₂ protons may appear as a broad singlet.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Expect 9 distinct carbon signals, confirming the absence of molecular symmetry that would lead to overlapping peaks.
-
Trustworthiness: The combination of ¹H and ¹³C NMR provides an unambiguous structural proof. The number of signals in ¹³C NMR confirms the carbon count, and the splitting patterns in ¹H NMR validate the neighbor relationships between protons, leaving no doubt about the molecule's constitution.
Part 2: Determination of Key Physicochemical Properties
Boiling Point (Bp) Determination
Expertise & Experience: The boiling point is a critical measure of a compound's volatility. For a novel amine, a micro-scale method like the Siwoloboff method is preferable as it conserves precious material. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Protocol for Micro-Scale Boiling Point Determination:
-
Apparatus Setup: Place a small amount (0.5 mL) of the amine into a Thiele tube containing high-boiling silicone oil.
-
Sample Preparation: Place a few drops of the amine into a small test tube (fusion tube). Invert a capillary tube (sealed at one end) and place it, open end down, into the fusion tube. Attach the fusion tube to a thermometer.
-
Heating: Gently heat the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube as air expands and is replaced by the amine's vapor.
-
Observation: Continue heating until a rapid, continuous stream of bubbles is observed.
-
Cooling & Measurement: Remove the heat source. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to recede back into the capillary tube. At this moment, the external pressure is equal to the vapor pressure of the substance.
-
Validation: Repeat the measurement twice. The values should be within 1 °C for a pure substance.
Trustworthiness: This method has an internal control. The observation of a rapid, steady stream of bubbles confirms that the liquid has reached its boiling temperature. The precise measurement is taken on cooling, which minimizes overheating effects and provides a more accurate value.
Acid Dissociation Constant (pKa) Determination
Expertise & Experience: The pKa is arguably the most critical parameter for a drug candidate. As an amine, this compound is basic and will be protonated at low pH. The pKa value is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form. This ratio dictates solubility, membrane transport, and target engagement. Potentiometric titration is the gold-standard method for its determination.
Protocol for Potentiometric Titration:
-
Solution Preparation: Accurately prepare a 0.01 M solution of this compound in deionized water. If solubility is a limitation, a co-solvent system (e.g., 20% methanol in water) can be used, but the resulting pKa is an apparent pKa (pKa') and must be reported as such.
-
Titration Setup:
-
Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Use a standardized titrant of a strong acid, such as 0.1 M HCl.
-
-
Titration: Add the HCl titrant in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
Calculate the first derivative (dpH/dV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant needed to reach the equivalence point has been added).
-
Caption: Workflow for pKa determination via potentiometric titration.
Trustworthiness: The sigmoidal shape of the titration curve is a self-validating feature. A well-defined inflection point is indicative of a clean titration of a single basic functional group, lending high confidence to the determined pKa value.
Conclusion
The comprehensive characterization of this compound's physicochemical properties is a foundational step in its scientific journey. While experimental data remains to be fully elucidated, the computational estimates provided herein offer a valuable starting point. More importantly, the detailed, principle-driven protocols for identity confirmation, boiling point determination, and pKa measurement provide the scientific community with a robust framework to generate the high-quality, reliable data necessary for advancing research and development. Adherence to these rigorous methodologies will ensure that any subsequent studies are built upon a foundation of impeccable scientific integrity.
References
-
PubChem. N-[(3-methylcyclohexyl)methyl]ethanamine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-cyclohexyl-N-methyl-1-(oxan-3-yl)ethanamine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(4-Methylcyclohexyl)ethan-1-amine. National Center for Biotechnology Information. [Link]
-
Kubo Combustion Efficiency Chemicals Pvt. Ltd. 2-(1-Cyclohexenyl) Ethylamine. [Link]
-
Wikipedia. Ethylamine. [Link]
-
PubChem. Ethylamine. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to 2-(3-Methylcyclohexyl)ethan-1-amine: Synthesis, Properties, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of 2-(3-Methylcyclohexyl)ethan-1-amine, a substituted cycloalkylamine with potential applications in pharmaceutical and materials science. Due to the absence of a dedicated CAS number for this specific isomer, this paper focuses on its synthesis, predicted physicochemical properties, and potential applications, drawing comparative insights from its structural isomers and related compounds. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Compound Identification
This compound belongs to the class of cyclic amines, which are significant structural motifs in many biologically active compounds. The core structure consists of a methyl-substituted cyclohexane ring attached to an ethylamine side chain. The position of the methyl group on the cyclohexane ring is crucial for its stereochemistry and can influence its biological activity and physical properties.
A thorough search of chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific Chemical Abstracts Service (CAS) number for this compound. However, related isomers and analogues are well-documented:
-
2-(4-Methylcyclohexyl)ethan-1-amine: CAS Number 408312-01-6[1]
The absence of a specific CAS number suggests that this compound may be a novel compound or one that has not been extensively studied and registered. This guide will, therefore, proceed by proposing synthetic routes and predicting its properties based on established chemical principles and data from its closely related analogues.
Synthesis of this compound
The synthesis of this compound can be approached through several established methodologies for amine synthesis. A plausible and efficient route involves the reduction of a corresponding nitrile or oxime, or through reductive amination of a suitable ketone.
Proposed Synthetic Pathway: Reductive Amination
A versatile method for the synthesis of the target compound is the reductive amination of 2-(3-methylcyclohexyl)acetaldehyde. This two-step, one-pot reaction offers high yields and good control over the final product.
Caption: Proposed reductive amination pathway for the synthesis of this compound.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of 2-(3-methylcyclohexyl)acetaldehyde in methanol, an excess of ammonia is added. The reaction is stirred at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: A reducing agent such as sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the imine is fully consumed.
-
Work-up and Purification: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous layer is then basified with NaOH and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.
The choice of reducing agent is critical; sodium cyanoborohydride is effective as it selectively reduces the imine in the presence of the aldehyde. Catalytic hydrogenation with hydrogen gas over a nickel catalyst is another viable reduction method.
Physicochemical Properties
The exact physicochemical properties of this compound have not been experimentally determined. However, we can predict these properties based on its structure and by comparing it with its 4-methyl isomer and the unsubstituted analog, 2-cyclohexylethanamine.
| Property | Predicted Value for this compound | 2-(4-Methylcyclohexyl)ethan-1-amine | 2-Cyclohexylethanamine |
| Molecular Formula | C₉H₁₉N | C₉H₁₉N[1] | C₈H₁₇N[2] |
| Molecular Weight | 141.26 g/mol | 141.25 g/mol [1] | 127.23 g/mol [3] |
| Boiling Point | ~190-200 °C (estimated) | Not available | ~163-165 °C |
| Density | ~0.85-0.90 g/mL (estimated) | Not available | 0.867 g/mL |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Not available | Not available |
| pKa | ~10.5-11.0 (estimated for the conjugate acid) | Not available | Not available |
The presence of the methyl group in the 3-position is expected to have a minor impact on the boiling point and density compared to the 4-methyl isomer. The basicity of the amine, reflected in the pKa of its conjugate acid, should be similar to other primary alkylamines.
Potential Applications in Drug Discovery
Cycloalkylamines are valuable scaffolds in medicinal chemistry due to their ability to introduce three-dimensionality and lipophilicity into drug candidates, which can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The endocannabinoid system is one area where such compounds have been explored.[5]
The this compound structure can serve as a key intermediate in the synthesis of more complex molecules. The primary amine group is a versatile functional handle for further chemical modifications, such as amide bond formation, alkylation, or reaction with electrophiles to build diverse molecular architectures. This is a common strategy in drug discovery to create libraries of compounds for screening.[6]
Caption: Synthetic utility of this compound in generating diverse molecular structures for drug discovery.
Safety and Handling
No specific toxicological data is available for this compound. However, based on the data for similar aliphatic amines, it should be handled with appropriate precautions.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
For 2-cyclohexylethanamine, the hazards identified include being harmful if swallowed, causing eye irritation, and being harmful to aquatic life with long-lasting effects.[3] It is reasonable to assume that this compound may present similar hazards.
Conclusion
This compound is a compound with potential utility in chemical synthesis and drug discovery. While a specific CAS number and experimental data are currently lacking, this guide has provided a framework for its synthesis and has predicted its key physicochemical properties based on well-understood chemical principles and data from related compounds. The synthetic pathways and potential applications outlined here offer a starting point for further research and development of this and similar cycloalkylamines. As with any chemical, it should be handled with care, following standard safety protocols.
References
-
PubChem. (n.d.). 2-(4-Methylcyclohexyl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-cyclohexyl-N-methyl-1-(oxan-3-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-[(3-methylcyclohexyl)methyl]ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-cyclohexyl-N-methyl-2-(oxetan-3-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(3-Ethylcyclohexyl)pyrimidin-5-yl]ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-cyclohexyl-N-(oxan-3-ylmethyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Carreira, E. M., et al. (2024). Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia. ETH Research Collection.
- Google Patents. (n.d.). A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
- Ackermann, L., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
Sources
- 1. 2-(4-Methylcyclohexyl)ethan-1-amine | C9H19N | CID 39235084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-cyclohexyl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-cyclohexyl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(3-Methylcyclohexyl)ethan-1-amine: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the primary amine 2-(3-Methylcyclohexyl)ethan-1-amine. In the absence of experimentally acquired spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the characteristic spectral features of this molecule. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this and similar aliphatic amines.
Introduction: The Structural Context
This compound is a primary aliphatic amine featuring a substituted cyclohexane ring. The presence of a chiral center at the 3-position of the cyclohexane ring and the potential for cis/trans isomerism introduce complexity into its spectroscopic analysis. The flexible nature of the cyclohexane ring, which can exist in various chair and boat conformations, further influences the spectral output. Understanding these structural nuances is paramount for the accurate interpretation of its spectroscopic data.
Section 1: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the number of unique protons and carbons, their chemical environments, and their connectivity.
The Causality Behind Experimental Choices in NMR
The choice of solvent is crucial in NMR spectroscopy. A deuterated solvent that dissolves the amine without reacting is ideal. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. However, the amine protons (NH₂) are known to exchange with acidic protons, including residual water in the solvent, which can lead to signal broadening.[1][2][3] To confirm the identity of the NH₂ protons, a D₂O exchange experiment is often performed. Upon adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, the signal corresponding to the NH₂ protons will disappear due to the exchange of protons for deuterons.[1][2][3]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be complex due to the numerous overlapping signals from the cyclohexyl ring protons. The presence of stereoisomers (cis and trans) will likely result in a mixture of signals, further complicating the spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.7 - 2.9 | Triplet (t) | 2H | -CH₂-NH₂ | Protons on the carbon adjacent to the electron-withdrawing amine group are deshielded.[2][4] |
| ~ 1.5 - 1.8 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to hydrogen bonding and quadrupole broadening.[1][2][5] Signal disappears upon D₂O exchange. |
| ~ 0.8 - 1.8 | Multiplets (m) | ~12H | Cyclohexyl and -CH₂- protons | The protons on the cyclohexane ring and the adjacent methylene group will produce a complex series of overlapping multiplets. |
| ~ 0.85 - 0.95 | Doublet (d) | 3H | -CH₃ | The methyl group protons will appear as a doublet due to coupling with the adjacent methine proton on the cyclohexane ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. Carbons adjacent to the nitrogen atom are deshielded and will appear at a higher chemical shift.[1][2][4]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 40 - 45 | -CH₂-NH₂ | The carbon directly bonded to the nitrogen is deshielded.[1][2][4] |
| ~ 20 - 40 | Cyclohexyl and -CH₂- carbons | Carbons of the cyclohexane ring and the methylene bridge will appear in the aliphatic region. |
| ~ 22 | -CH₃ | The methyl group carbon will be in the typical aliphatic range. |
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the presence of specific functional groups within a molecule. For this compound, the key functional group is the primary amine (-NH₂).
The Rationale for IR Analysis
The primary amine group has characteristic stretching and bending vibrations that are readily identifiable in an IR spectrum.[1][2][3][4][6][7][8] The presence of two N-H bonds in a primary amine leads to two distinct N-H stretching absorptions: a symmetric and an asymmetric stretch.[1][2][4][6][7][8][9] These bands are typically weaker and sharper than the broad O-H stretching bands of alcohols, which appear in a similar region.[1][2][6][7]
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Intensity | Description |
| 3300 - 3500 | N-H Stretch | Medium | Two distinct peaks are expected for the asymmetric and symmetric stretching of the primary amine.[1][2][3][4][6][7][8][9] |
| 2850 - 3000 | C-H Stretch | Strong | Characteristic of the alkyl C-H bonds in the cyclohexane and ethyl groups.[10] |
| 1580 - 1650 | N-H Bend (Scissoring) | Medium | A characteristic bending vibration for primary amines.[6][7] |
| 1020 - 1250 | C-N Stretch | Medium-Weak | The stretching vibration of the carbon-nitrogen bond in an aliphatic amine.[6][7] |
| 665 - 910 | N-H Wag | Broad, Strong | A broad absorption resulting from the out-of-plane bending of the N-H bonds.[6][7] |
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Principles of Amine Fragmentation in MS
A key feature of amines in mass spectrometry is the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[1][3][4][11][12] The most common fragmentation pathway for aliphatic amines is alpha-cleavage , where the bond between the carbon alpha and beta to the nitrogen atom is broken. This results in the formation of a stable, resonance-stabilized iminium cation.[1][2][3][4][5][11][12][13][14][15]
Predicted Mass Spectrum Data
The molecular formula for this compound is C₉H₁₉N, giving it a molecular weight of 141.26 g/mol .
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 141 | [M]⁺ | Molecular ion peak. Expected to be present but may be weak for acyclic aliphatic amines.[11][14] Its odd mass is consistent with the Nitrogen Rule for a single nitrogen atom.[1][3][4][11][12] |
| 140 | [M-H]⁺ | Loss of a hydrogen atom from the alpha-carbon.[13][14] |
| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage, resulting in the loss of the 3-methylcyclohexylethyl radical. This is often the base peak for primary amines with an unbranched alpha-carbon.[5][13] |
Section 4: Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
D₂O Exchange: For the ¹H NMR, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify the -NH₂ protons.
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is likely a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the prepared salt plates in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), which is common for causing reproducible fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.
Molecular Structure and Key Spectroscopic Correlations
Caption: Key correlations between the molecular structure and its predicted spectroscopic data.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By applying fundamental principles of NMR, IR, and mass spectrometry, we have outlined the expected spectral features that would be critical for the structural confirmation of this molecule. The provided protocols and visualizations serve as a practical framework for researchers engaged in the synthesis and analysis of this and structurally related compounds. It is imperative to note that while these predictions are based on well-established spectroscopic trends, experimental verification remains the gold standard for unequivocal structural assignment.
References
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]
-
JoVE. Video: Mass Spectrometry of Amines. [Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]
-
Chemistry LibreTexts. 10.8: Spectroscopy of Amines. [Link]
-
JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]
-
University of Calgary. Ch13 - Sample IR spectra. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]
-
Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]
-
University of Colorado Boulder. IR Chart. [Link]
Sources
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. wikieducator.org [wikieducator.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. fiveable.me [fiveable.me]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Video: Mass Spectrometry of Amines [jove.com]
- 12. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. GCMS Section 6.15 [people.whitman.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
"2-(3-Methylcyclohexyl)ethan-1-amine" structural analysis
An In-Depth Technical Guide to the Structural Analysis of 2-(3-Methylcyclohexyl)ethan-1-amine
Introduction
This compound is a primary aliphatic amine with a substituted cyclohexane ring. Its structure presents several analytical challenges, including stereoisomerism (cis/trans and enantiomers) and the need for a multi-technique approach for unambiguous characterization. This guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and purity assessment of this compound. As a Senior Application Scientist, the following sections detail not just the 'what' but the 'why' behind the choice of analytical techniques, focusing on a self-validating system of protocols for researchers and drug development professionals.
Given the limited availability of specific experimental data for this compound in public literature, this guide will establish a robust analytical framework based on established principles and data from analogous compounds, such as cyclohexylamine and other substituted cyclohexyl derivatives.
Molecular Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₉N
-
Molecular Weight: 141.25 g/mol [1]
-
Key Structural Features: A primary amine group, an ethyl linker, and a 3-methyl substituted cyclohexane ring. The presence of two chiral centers (at C1 of the ethyl chain if it were substituted, but here at the two carbons of the cyclohexane ring bearing substituents) and the cis/trans isomerism of the substituted ring necessitate a thorough stereochemical analysis.
Chromatographic Analysis for Purity and Isomer Separation
Gas Chromatography (GC) is the premier method for assessing the purity of volatile amines like this compound. The choice of detector is critical for sensitivity and selectivity.
Expertise & Experience: While a Flame Ionization Detector (FID) is a universal detector for organic compounds, a Nitrogen-Phosphorus Detector (NPD), also known as a Thermionic Detector (TID), offers superior selectivity and sensitivity for nitrogen-containing compounds, making it ideal for amine analysis.[2] This choice minimizes interference from non-nitrogenous impurities. The selection of a polar stationary phase, such as one based on polyethylene glycol (e.g., Carbowax), is crucial for achieving good peak shape and separation of the isomers.[3]
Hypothetical GC Protocol
| Parameter | Value/Condition | Rationale |
| Instrument | Agilent 8890 GC or equivalent | Standard, reliable GC system. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or a polar column | A mid-polar column provides a good starting point for separating isomers. |
| Injector Temp. | 250 °C | Ensures complete volatilization without degradation. |
| Detector | NPD or FID | NPD for nitrogen selectivity, FID for general purity.[2] |
| Detector Temp. | 300 °C | Prevents condensation of the analyte. |
| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min | A temperature ramp is necessary to elute the compound in a reasonable time with good peak shape. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Flow Rate | 1.5 mL/min (constant flow) | Optimal flow rate for good separation efficiency. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight and deducing the structure through fragmentation analysis. For amines, Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns.
Trustworthiness: The "Nitrogen Rule" is a foundational principle in mass spectrometry which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] For this compound (C₉H₁₉N), the expected molecular ion peak (M⁺) would be at m/z 141, immediately confirming the presence of a single nitrogen atom.
Expected Fragmentation Pattern: The primary fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a resonance-stabilized iminium cation.[4]
-
α-Cleavage: Breakage of the bond between the ethyl group and the cyclohexane ring would lead to a base peak at m/z 30 (CH₂=NH₂⁺).
-
Cyclohexane Ring Fragmentation: The fragmentation of the cyclohexane ring itself will produce a series of characteristic cluster peaks separated by 14 mass units (CH₂ groups).[5]
Predicted Key Mass Fragments
| m/z | Proposed Fragment | Rationale |
| 141 | [C₉H₁₉N]⁺ | Molecular Ion (M⁺) |
| 126 | [M - CH₃]⁺ | Loss of the methyl group from the ring. |
| 98 | [M - C₃H₇]⁺ | Loss of a propyl fragment from the ring. |
| 83 | [C₆H₁₁]⁺ | Loss of the ethylamine side chain. |
| 30 | [CH₂NH₂]⁺ | α-cleavage, often the base peak for primary amines.[4] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. For a primary amine, the N-H stretching vibrations are characteristic.
-
N-H Stretch: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.[6]
-
N-H Bend: A bending vibration (scissoring) is typically observed around 1600 cm⁻¹ .[3]
-
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the C-H bonds in the cyclohexane and ethyl groups.[3]
The presence of these bands provides strong evidence for the primary amine and saturated hydrocarbon portions of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be complex due to the overlapping signals from the cyclohexane ring protons and the diastereomers (cis/trans).
-
-NH₂ Protons: A broad singlet is expected between δ 1.0-2.5 ppm. This signal will disappear upon the addition of D₂O, which is a definitive test for exchangeable protons like those on a nitrogen atom.[6]
-
-CH₂-NH₂ Protons: These protons adjacent to the amine group will likely appear as a multiplet around δ 2.5-3.0 ppm.
-
Cyclohexane and Methyl Protons: A complex series of overlapping multiplets would be observed between δ 0.8-2.0 ppm. The methyl group (-CH₃) would likely appear as a doublet around δ 0.9 ppm.[7]
¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum can help to determine the stereochemistry of the molecule.
-
Cis Isomer: Due to a plane of symmetry, the cis isomer would show fewer than 9 carbon signals.
-
Trans Isomer: The trans isomer lacks this symmetry and would therefore be expected to show 9 distinct carbon signals.
-
-CH₂-NH₂ Carbon: The carbon attached to the nitrogen is expected to be in the range of δ 40-50 ppm.
-
Other Aliphatic Carbons: The remaining carbons of the cyclohexane ring and the methyl group would appear in the upfield region of the spectrum (δ 15-40 ppm).
Integrated Structural Elucidation Workflow
A logical workflow is essential for efficiently and accurately determining the structure of a newly synthesized batch of this compound.
Caption: Integrated workflow for structural analysis.
Conclusion
The structural analysis of this compound requires a synergistic combination of chromatographic and spectroscopic techniques. While GC-MS provides initial confirmation of molecular weight and purity, IR spectroscopy confirms the presence of key functional groups. Finally, detailed 1D and potentially 2D NMR experiments are essential for unambiguously determining the carbon-hydrogen framework and providing insights into the stereoisomeric composition. This rigorous, multi-faceted approach ensures the identity and quality of the compound for research and development applications.
References
-
AA Blocks. 2-methoxy-2-(3-methylcyclohexyl)ethan-1-amine. [Link]
-
Journal of the Association of Official Analytical Chemists. Infrared Studies of Cyclohexylamine. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PubChem. 2-(4-Methylcyclohexyl)ethan-1-amine. [Link]
-
PubChem. N-[(3-methylcyclohexyl)methyl]ethanamine. [Link]
-
University of Colorado Boulder. Spectroscopy Tutorial: Examples. [Link]
-
University of Arizona. Mass Spectrometry - Examples. [Link]
-
PrepChem.com. Synthesis of 2-Methylcyclohexyl Methyl Ketone. [Link]
-
PubChem. 1-(2-Methylcyclohexyl)ethan-1-one. [Link]
-
PubChem. trans-1-(2-Methylcyclohexyl)ethan-1-one. [Link]
-
American Elements. 2-methoxy-1-(4-methylcyclohexyl)ethan-1-amine. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]
-
PubChem. 1-(1-Amino-3-methylcyclohexyl)ethan-1-one. [Link]
-
YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291690). [Link]
-
Organic Syntheses Procedure. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. [Link]
-
YouTube. Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. [Link]
-
PubChem. 1-(1-Methylcyclohexyl)ethan-1-one. [Link]
Sources
- 1. 2-(4-Methylcyclohexyl)ethan-1-amine | C9H19N | CID 39235084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. webqc.org [webqc.org]
- 4. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to 2-(3-Methylcyclohexyl)ethan-1-amine: Synthesis, Properties, and Potential Applications
Disclaimer: The following document provides a comprehensive theoretical overview of 2-(3-Methylcyclohexyl)ethan-1-amine. Due to a lack of specific literature on this exact molecule, the information presented herein is an expert extrapolation based on established principles of organic synthesis, medicinal chemistry, and analytical science for structurally related compounds. All proposed protocols and predicted properties should be validated experimentally.
Introduction
This compound is a primary aliphatic amine featuring a substituted cyclohexane ring. Its structural resemblance to known pharmacologically active agents, particularly sympathomimetic amines and phenethylamine analogs, suggests its potential as a scaffold in drug discovery and development.[1][2][3] The presence of a methyl group on the cyclohexane ring introduces chirality, resulting in stereoisomers that may exhibit differential biological activities. This guide aims to provide a detailed technical framework for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound.
Physicochemical Properties (Predicted)
The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for designing synthetic routes, purification strategies, and for understanding its potential pharmacokinetic profile.
| Property | Predicted Value/Range | Rationale/Reference |
| Molecular Formula | C9H19N | Based on structural formula |
| Molecular Weight | 141.26 g/mol | Calculated from molecular formula |
| Boiling Point | 180-200 °C | Extrapolated from similar cyclohexylalkylamines |
| pKa (of the amine) | 9.5 - 10.5 | Typical for primary aliphatic amines.[4] |
| LogP | 2.5 - 3.5 | Estimated based on hydrophobicity of the alkyl groups |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, methanol, dichloromethane) | Expected for a primary amine with a significant hydrocarbon portion |
Proposed Synthesis Pathway: Reductive Amination
A robust and scalable synthetic route to this compound is proposed via the reductive amination of 2-(3-methylcyclohexyl)acetaldehyde.[5][6] This method is widely used for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[7][8][9]
Caption: Proposed two-step reductive amination workflow.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
2-(3-methylcyclohexyl)acetaldehyde
-
Ammonia (7N solution in methanol)
-
Sodium cyanoborohydride (NaBH3CN)[10]
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1M in diethyl ether)
Procedure:
-
Imine Formation: To a solution of 2-(3-methylcyclohexyl)acetaldehyde (1 equivalent) in anhydrous methanol, add a solution of ammonia in methanol (7N, 5-10 equivalents).
-
Add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Caution: NaBH3CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Extraction: Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add dichloromethane and a saturated solution of sodium bicarbonate to the residue.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification Strategies
Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and reagents.
-
Acid-Base Extraction: This is a highly effective method for purifying amines.[11] The crude product can be dissolved in an organic solvent and washed with an acidic solution (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous phase. The aqueous phase is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous phase is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Column Chromatography: For small-scale purifications, column chromatography on silica gel can be employed.[12] A mobile phase containing a small percentage of a basic modifier (e.g., triethylamine or ammonia in methanol) is often necessary to prevent tailing of the amine on the acidic silica gel.[13] Reversed-phase chromatography on C18-functionalized silica is also a viable option.[12]
-
Distillation: For larger quantities, fractional distillation under reduced pressure can be used for purification, provided the compound is thermally stable.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[14][15]
| Analytical Technique | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the chromatogram with a mass spectrum consistent with the molecular weight and expected fragmentation pattern of the target compound.[16][17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | The ¹H NMR spectrum should show characteristic signals for the cyclohexyl ring protons, the methyl group, and the ethylamine side chain. The ¹³C NMR spectrum will show the corresponding number of carbon signals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹, and C-H stretching vibrations around 2850-2950 cm⁻¹. |
Potential Pharmacological Profile and Structure-Activity Relationships (SAR)
The structure of this compound shares features with sympathomimetic amines, which are known to interact with adrenergic and dopaminergic systems.[4][18][19]
Caption: Key structural features and predicted biological activities.
The parent structure of many adrenergic drugs is β-phenylethylamine.[18][19] While this compound lacks the phenyl ring, the cyclohexyl moiety serves as a lipophilic bioisostere. The primary amine separated by a two-carbon chain is a critical feature for activity at monoamine transporters.[20]
Potential Biological Targets:
-
Monoamine Transporters: The compound may act as a substrate and/or inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[21][22] Its activity profile will depend on its affinity and efficacy at these transporters.
-
Adrenergic Receptors: Direct interaction with α- and β-adrenergic receptors is possible, although the lack of a catechol-like moiety may reduce direct agonist activity.[1][4][23]
-
Trace Amine-Associated Receptors (TAARs): As a trace amine analog, it could be an agonist at TAAR1, which modulates monoaminergic neurotransmission.[2]
Potential Therapeutic Applications:
Based on its predicted pharmacological profile, this compound could be investigated for:
-
CNS Disorders: As a potential stimulant, it could be explored for conditions like ADHD or narcolepsy.
-
Antidepressant Activity: Modulation of monoamine transporters is a key mechanism of many antidepressant drugs.[24]
-
Vasoconstrictor/Decongestant: Sympathomimetic amines often exhibit vasoconstrictive properties.
Conclusion
While direct experimental data on this compound is currently unavailable in the public domain, this technical guide provides a comprehensive theoretical framework for its synthesis, purification, characterization, and potential pharmacological evaluation. The proposed reductive amination pathway offers a reliable and scalable method for its preparation. The predicted physicochemical and pharmacological properties, based on well-established structure-activity relationships of related compounds, suggest that this compound is a promising candidate for further investigation in the field of medicinal chemistry and drug discovery. Experimental validation of the hypotheses presented in this guide is strongly encouraged to unlock the full potential of this novel chemical entity.
References
-
ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
-
PubMed. (1970). A structure-activity study of sympathomimetic amines on the beta-adrenoreceptors of guinea-pig trachea. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
PubMed Central. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Sympathomimetic drug. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
-
Slideshare. (n.d.). Structure Activity Relationship of sympathomimetic agents.pdf. Retrieved from [Link]
-
Scribd. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]
-
PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
PubMed. (1948). The comparative pharmacology of the cyclohexylalkylamines. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. Retrieved from [Link]
-
PubMed. (1991). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Co Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Retrieved from [Link]
-
ChemBK. (n.d.). 2-CYCLOHEXYL-ETHYLAMINE. Retrieved from [Link]
-
Biomolecules & Therapeutics. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]
-
PubMed Central. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]
-
TREA. (n.d.). Method for synthesizing 2-(1-cyclohexenyl)ethylamine. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
- Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 24.6: Synthesis of Amines. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Retrieved from [Link]
-
ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Static headspace analysis of aliphatic amines in aqueous samples. Retrieved from [Link]
-
PubMed. (2004). Clinical pharmacology of lumiracoxib: a selective cyclo-oxygenase-2 inhibitor. Retrieved from [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. teledyneisco.com [teledyneisco.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. news-medical.net [news-medical.net]
- 15. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. pharmacy180.com [pharmacy180.com]
- 20. Structure Activity Relationship of sympathomimetic agents.pdf [slideshare.net]
- 21. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 22. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A structure-activity study of sympathomimetic amines on the beta-adrenoreceptors of guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-(3-Methylcyclohexyl)ethan-1-amine" safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-(3-Methylcyclohexyl)ethan-1-amine
Disclaimer
This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information herein is synthesized from available data on this compound and structurally analogous compounds. Due to the limited specific toxicological data for this particular molecule, a conservative approach based on the principles of chemical analogy and the known hazards of aliphatic amines has been adopted. This guide should supplement, not replace, a thorough, site-specific risk assessment and adherence to all applicable institutional and regulatory safety protocols.
Executive Summary: A Proactive Safety Paradigm
This compound is a substituted cycloalkylamine, a class of molecules with applications in chemical synthesis and pharmaceutical development. The primary amine functional group attached to a substituted cyclohexane backbone dictates its reactivity and toxicological profile. The predominant hazards are associated with its corrosive nature, potential for causing severe skin and eye damage, and respiratory tract irritation. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, emphasizing a proactive and informed approach to risk mitigation. The core philosophy of this document is that a deep understanding of the chemical's properties and potential hazards is fundamental to establishing a self-validating system of safe laboratory practices.
Hazard Identification and Classification
Based on data from available Safety Data Sheets (SDS) and the known properties of similar aliphatic amines, this compound is classified with the following hazards.
| Hazard Class | GHS Classification | Key Considerations |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. Direct contact can lead to rapid tissue destruction. |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. Vapors can also be highly irritating to the eyes. |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
This table is a composite based on typical classifications for compounds of this type. Always refer to the specific SDS provided by the supplier.
Exposure Controls and Personal Protective Equipment (PPE)
The primary routes of exposure are through skin/eye contact and inhalation of vapors. Engineering controls are the first line of defense, followed by appropriate PPE.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that vapor concentrations remain well below any established occupational exposure limits for analogous compounds.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any area where this compound is handled.
Personal Protective Equipment (PPE) Selection Logic
The selection of PPE is not a one-size-fits-all approach. It must be based on a risk assessment of the specific procedure being performed. The following diagram outlines the decision-making process for PPE selection.
Caption: PPE Selection Workflow for Handling this compound.
-
Gloves: Use nitrile or butyl rubber gloves with a minimum thickness of 8 mils. Double-gloving is recommended for transfers of larger volumes (>50 mL). It is critical to understand that no glove material is impervious indefinitely. Regularly inspect gloves for signs of degradation or contamination and change them frequently.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles whenever there is a significant risk of splashing.
-
Protective Clothing: A flame-resistant lab coat should be worn and buttoned. For larger scale operations, a chemical-resistant apron is also recommended.
Safe Handling and Storage Protocols
A systematic approach to handling and storage is crucial for preventing accidents.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, and all necessary PPE is donned correctly. Clear the work area of any unnecessary equipment or chemicals.
-
Weighing: If weighing the neat material, do so in the fume hood. Use a tared, sealed container to minimize vapor release.
-
Transfers: Use a syringe or cannula for liquid transfers. Avoid pouring, which can cause splashing. If pouring is unavoidable, do so slowly and at a low height.
-
Reactions: When setting up reactions, ensure the apparatus is secure and that any potential exotherms are anticipated and can be controlled (e.g., with an ice bath).
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., isopropanol) followed by soap and water. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste. Wash hands thoroughly.
The following diagram illustrates the logical flow of safe handling operations.
Caption: Logical Workflow for Safe Handling of this compound.
Storage Requirements
-
Container: Store in a tightly sealed, original container in a cool, dry, well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides. The amine group can react exothermically with these materials.
-
Segregation: Store away from incompatible materials to prevent accidental mixing.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure/Event | First Aid / Spill Response |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention. |
| Small Spill (<100 mL) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent. |
| Large Spill (>100 mL) | Evacuate the area and contact your institution's emergency response team. |
Disposal Considerations
All waste containing this compound, including empty containers and contaminated materials (gloves, absorbent), must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
Toxicological Profile (Based on Analogy)
-
Corrosivity: The primary amine functional group makes the compound alkaline and corrosive. It can cause severe burns upon contact with skin and eyes through saponification of fats and protein denaturation.
-
Respiratory Irritation: The vapors are likely to be irritating to the mucous membranes and respiratory tract, leading to coughing, shortness of breath, and inflammation.
-
Sensitization: While not confirmed for this specific molecule, some amines are known to be skin sensitizers, meaning that repeated exposure can lead to an allergic reaction.
This information should be used to inform risk assessments and to reinforce the importance of the handling and PPE recommendations provided in this guide.
References
Due to the limited specific data on the target compound, the references are to general safety resources and data for the compound class.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-Methylcyclohexyl)ethan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Cyclohexylethanamines
2-(3-Methylcyclohexyl)ethan-1-amine and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The cyclohexyl scaffold provides a rigid, three-dimensional structure that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties. The ethanamine side chain offers a key point for further derivatization, allowing for the exploration of a diverse chemical space. These molecules serve as valuable building blocks for the synthesis of novel therapeutic agents, agrochemicals, and specialized polymers. This guide provides a comprehensive overview of robust and versatile synthetic strategies to access these valuable compounds, with a focus on explaining the underlying chemical principles and providing detailed, actionable protocols.
Part 1: Retrosynthetic Analysis and Strategic Planning
A successful synthesis begins with a thorough retrosynthetic analysis to identify key bond disconnections and strategic intermediates. For the target molecule, this compound, two primary retrosynthetic pathways are considered, each offering distinct advantages and challenges.
Diagram 1: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic pathways for this compound.
-
Route A: The Amide Reduction Pathway. This is a classical and highly reliable approach that builds the carbon skeleton first, followed by the introduction of the amine functionality. The key disconnection is the C-N bond of the target amine, leading back to the corresponding amide. This amide can be synthesized from the carboxylic acid, which in turn can be prepared from a nitrile or other suitable precursors. This route is often favored for its high yields and the commercial availability of many starting materials.
-
Route B: The Reductive Amination Pathway. This strategy offers a more convergent approach, forming the C-N bond in the final step. The key intermediate is an aldehyde, which can be reacted with an ammonia source in the presence of a reducing agent to directly yield the primary amine.[1][2][3] This method is highly efficient for generating a wide range of amines and is often amenable to one-pot procedures.[2][3]
Part 2: Detailed Synthetic Protocols and Mechanistic Insights
This section provides step-by-step protocols for the synthesis of this compound and its derivatives, along with explanations for the choice of reagents and reaction conditions.
Protocol 1: Synthesis via Amide Reduction (Route A)
This protocol details the multi-step synthesis starting from a (3-methylcyclohexyl)methyl halide.
Diagram 2: Workflow for the Amide Reduction Pathway
Caption: Stepwise synthesis of the target amine via the amide reduction route.
Step 1: Synthesis of 2-(3-Methylcyclohexyl)acetonitrile
-
Principle: This step involves a nucleophilic substitution (SN2) reaction where the bromide is displaced by a cyanide anion. The choice of a polar aprotic solvent like DMSO or DMF is crucial as it solvates the cation (Na+) while leaving the cyanide anion highly reactive.
-
Protocol:
-
To a solution of (3-methylcyclohexyl)methyl bromide (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq).
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude nitrile.
-
Step 2: Hydrolysis to 2-(3-Methylcyclohexyl)acetic Acid
-
Principle: The nitrile is hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred as it saponifies the initially formed amide to the carboxylate salt, driving the reaction to completion.
-
Protocol:
-
Dissolve the crude 2-(3-methylcyclohexyl)acetonitrile in a 3:1 mixture of ethanol and water.
-
Add a solution of sodium hydroxide (3.0 eq) and reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated HCl until the pH is ~2.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford the carboxylic acid.
-
Step 3: Formation of 2-(3-Methylcyclohexyl)acetamide
-
Principle: The carboxylic acid is converted to an amide. A common method involves activating the carboxylic acid with a coupling agent like thionyl chloride (SOCl2) to form an acyl chloride, which then readily reacts with ammonia.
-
Protocol:
-
To a solution of 2-(3-methylcyclohexyl)acetic acid in an inert solvent like dichloromethane, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in fresh dichloromethane and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.
-
Stir vigorously for 1 hour, then extract the product with dichloromethane.
-
Dry the organic layer and concentrate to obtain the amide.
-
Step 4: Reduction of the Amide to the Amine
-
Principle: Amides are reduced to amines using a strong reducing agent, most commonly lithium aluminum hydride (LiAlH4).[4][5][6] The reaction proceeds via a hydride attack on the carbonyl carbon, followed by elimination of the oxygen atom.[4][5]
-
Protocol:
-
In a flame-dried flask under an inert atmosphere (N2 or Ar), suspend LiAlH4 (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of 2-(3-methylcyclohexyl)acetamide in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Dry the filtrate over anhydrous K2CO3 and concentrate under reduced pressure to yield the final product, this compound.
-
Protocol 2: Synthesis via Reductive Amination (Route B)
This protocol offers a more direct route from an aldehyde precursor.
Diagram 3: Workflow for the Reductive Amination Pathway
Caption: A streamlined two-step, one-pot reductive amination process.
-
Principle: Reductive amination involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine source to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[1][3] Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for this transformation because it is mild enough to not reduce the starting aldehyde but is effective at reducing the iminium ion intermediate.[7]
-
Protocol:
-
Dissolve (3-methylcyclohexyl)acetaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate or ammonium chloride (5-10 eq) as the ammonia source.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the careful addition of 1M HCl until gas evolution ceases.
-
Basify the solution with 2M NaOH to a pH of >10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Part 3: Data Summary and Characterization
Proper characterization of intermediates and the final product is essential to confirm the success of the synthesis.
Table 1: Expected Yields and Purity for Synthetic Intermediates and Final Product
| Compound | Synthetic Route | Expected Yield (%) | Purity (by GC/HPLC) (%) |
| 2-(3-Methylcyclohexyl)acetonitrile | Route A | 80-90 | >95 |
| 2-(3-Methylcyclohexyl)acetic Acid | Route A | 85-95 | >98 |
| 2-(3-Methylcyclohexyl)acetamide | Route A | 75-85 | >97 |
| This compound | Route A | 70-85 | >98 |
| This compound | Route B | 65-80 | >95 |
Note: Yields are indicative and may vary based on reaction scale and optimization. Purity should be confirmed by appropriate analytical techniques.
Part 4: Troubleshooting and Expert Insights
-
Low Yield in Nitrile Synthesis: Incomplete reaction may be due to insufficiently anhydrous conditions or poor quality sodium cyanide. Ensure all glassware is flame-dried and use freshly opened reagents.
-
Incomplete Amide Reduction: LiAlH4 is highly reactive and moisture-sensitive. Ensure the reaction is performed under a strictly inert atmosphere with anhydrous solvents. If the reaction stalls, a small additional portion of LiAlH4 can be added.
-
Side Reactions in Reductive Amination: Over-reduction of the starting aldehyde can occur if a less selective reducing agent like NaBH4 is used without careful control of reaction conditions.[8] Using NaBH3CN or sodium triacetoxyborohydride [NaBH(OAc)3] is recommended for better selectivity.[8]
-
Purification of the Final Amine: The basic nature of the final amine product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous phase as its ammonium salt. The aqueous layer is then basified and re-extracted to obtain the purified free amine.
References
-
Reduction of Amides to Amines. Master Organic Chemistry. [Link]
-
Reduction of Amides to Amines and Aldehydes. Chemistry Steps. [Link]
-
Synthesis and Reactions of Amines and Amides. OrgoSolver. [Link]
-
Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]
-
Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Reductive Amination. YouTube. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 6. orgosolver.com [orgosolver.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 2-(3-Methylcyclohexyl)ethan-1-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the applications of 2-(3-methylcyclohexyl)ethan-1-amine as a valuable building block in modern organic synthesis. While specific literature examples for this exact molecule are sparse, its structural motifs—a primary amine tethered to a substituted cyclohexane ring—are prevalent in medicinal chemistry and materials science. This guide extrapolates from established methodologies for analogous compounds to provide robust, field-proven protocols for its use in key synthetic transformations. We will explore its application in amide bond formation, reductive amination, and the synthesis of novel heterocyclic scaffolds. Each section includes a discussion of the underlying chemical principles, detailed step-by-step protocols, and the rationale behind experimental choices, empowering researchers to effectively integrate this versatile building block into their synthetic programs.
Introduction to this compound
This compound is a primary amine featuring a lipophilic 3-methylcyclohexyl group connected to an ethylamine moiety. This unique combination of a flexible, non-planar saturated ring system and a reactive primary amine function makes it an attractive starting material for the synthesis of complex molecules. The cyclohexane scaffold can impart favorable physicochemical properties such as increased solubility in nonpolar media and improved metabolic stability in drug candidates. The primary amine serves as a versatile handle for a wide array of chemical transformations.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is crucial for reaction design and optimization. Below is a summary of the properties of this compound and its close structural analogs.
| Property | This compound (Predicted) | 2-(4-Methylcyclohexyl)ethan-1-amine[1] | N-[(3-methylcyclohexyl)methyl]ethanamine[2] |
| Molecular Formula | C9H19N | C9H19N | C10H21N |
| Molecular Weight | 141.26 g/mol | 141.25 g/mol | 155.28 g/mol |
| CAS Number | Not available | 408312-01-6 | Not available |
| Boiling Point | Predicted: ~200-220 °C | Not available | Not available |
| LogP (Predicted) | ~2.5-3.0 | 2.6 | 2.8 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
Core Applications in Organic Synthesis
The reactivity of this compound is primarily dictated by the nucleophilic nature of the primary amine. This allows for its facile incorporation into larger molecules through several key reaction classes.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The reaction of this compound with carboxylic acids or their activated derivatives provides a straightforward route to a diverse range of amides, which are key structural motifs in numerous pharmaceuticals.
Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium-carboxylate salt. Therefore, the carboxylic acid must be "activated" to enhance the electrophilicity of the carbonyl carbon. Common strategies involve conversion to an acid chloride or the use of coupling reagents.
This is a classic and robust method for amide formation. The in-situ generation of the acid chloride followed by reaction with the amine is a common and effective approach.
Step-by-Step Methodology:
-
Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO2 and CO).
-
Solvent Removal: Once the formation of the acid chloride is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Re-dissolve the crude acid chloride in fresh anhydrous DCM (0.2 M). In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Reaction Execution: Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel.
DOT Script for Amide Synthesis Workflow
Caption: Workflow for amide synthesis via an acid chloride intermediate.
Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation under mild conditions and are widely used in peptide synthesis and medicinal chemistry.[3][4]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (1.2 eq) in an anhydrous aprotic solvent like DCM or DMF (0.2 M).
-
Reagent Addition: Cool the solution to 0 °C and add EDC (1.2 eq) or DCC (1.2 eq) portion-wise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up (for EDC): If using EDC, dilute the reaction mixture with DCM and wash with saturated NaHCO3 solution, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Work-up (for DCC): If using DCC, a urea byproduct (dicyclohexylurea) will precipitate. Filter off the precipitate and wash it with a small amount of cold DCM. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
Reductive Amination: Forging C-N Bonds
Reductive amination is a powerful and versatile method for synthesizing substituted amines. It involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[5][6] This method allows for the introduction of the 2-(3-methylcyclohexyl)ethyl moiety onto a carbonyl-containing molecule.
Causality Behind Experimental Choices: The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are commonly used for this purpose as they are milder than reagents like sodium borohydride (NaBH4).[7]
This protocol describes the formation of a secondary amine by reacting this compound with an aldehyde.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH) (0.1 M), add this compound (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A dehydrating agent like anhydrous MgSO4 can be added to drive the equilibrium towards the imine.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude secondary amine by flash column chromatography.
DOT Script for Reductive Amination Workflow
Caption: General workflow for one-pot reductive amination.
Synthesis of Heterocyclic Compounds
The primary amine of this compound can serve as a key nitrogen source in the construction of various heterocyclic ring systems, which are ubiquitous in pharmaceuticals and agrochemicals.
Causality Behind Experimental Choices: The synthesis of heterocycles often involves multi-component reactions or condensation reactions with bifunctional reagents. The choice of reaction partners and conditions will determine the type of heterocycle formed.
This protocol outlines a plausible route to a dihydropyrimidine derivative through a Biginelli-type reaction, showcasing the use of the amine as one of the key components.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine an aldehyde (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and this compound (1.1 eq) in a solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)3) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reaction Execution: Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established, high-yielding, and broadly applicable synthetic methodologies.
-
Reaction Monitoring: Each protocol emphasizes the importance of reaction monitoring (TLC, LC-MS) to ensure the complete consumption of starting materials and the formation of the desired product.
-
Purification and Characterization: Standard work-up and purification techniques are provided to isolate the product in high purity. It is imperative that the structure and purity of the final compounds be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
-
Predictable Reactivity: The reactivity of the primary amine in this compound is predictable based on fundamental principles of organic chemistry, lending a high degree of confidence to the successful application of these protocols.
Conclusion
This compound is a promising building block for the synthesis of complex and potentially bioactive molecules. Its combination of a non-planar, lipophilic cyclohexane ring and a versatile primary amine handle allows for its incorporation into a wide range of molecular scaffolds. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the synthetic utility of this compound in their own research endeavors. While these are generalized procedures, they are based on robust and reliable transformations that should be readily adaptable to specific substrates with minimal optimization.
References
-
PubChem. (n.d.). 2-methoxy-2-(3-methylcyclohexyl)ethan-1-amine. Retrieved from [Link]
-
Arctom. (n.d.). 2-Methoxy-2-(3-methylcyclohexyl)ethan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methylcyclohexyl)ethan-1-amine. Retrieved from [Link]
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
-
Master Organic Chemistry. (2017). Reductive Amination. Retrieved from [Link]
-
PubChem. (n.d.). N-[(3-methylcyclohexyl)methyl]ethanamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(3-Ethylcyclohexyl)pyrimidin-5-yl]ethanamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one. Retrieved from [Link]
-
YouTube. (2018). Synthesis of Amides. Retrieved from [Link]
-
Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Hydroxycyclohexyl)ethan-1-one. Retrieved from [Link]
Sources
- 1. 2-(4-Methylcyclohexyl)ethan-1-amine | C9H19N | CID 39235084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-[(3-methylcyclohexyl)methyl]ethanamine | C10H21N | CID 64249478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-cyclohexyl-N-methyl-2-(oxetan-3-yl)ethanamine | C12H23NO | CID 84066758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-3-Ethyl-2-methylhexan-1-amine | C9H21N | CID 137940855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4916-86-3|2-(3-Methylcyclohexyl)ethan-1-ol|BLD Pharm [bldpharm.com]
- 6. 1-(2-Methylcyclohexyl)ethan-1-one | C9H16O | CID 12734622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-1-(3-methylcyclohexyl)ethan-1-one | C9H15BrO | CID 45081175 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of "2-(3-Methylcyclohexyl)ethan-1-amine" Enantiomers
For: Researchers, scientists, and drug development professionals.
Introduction
In the pharmaceutical industry, the stereochemistry of a drug candidate is a critical attribute that can profoundly influence its pharmacological and toxicological properties. Enantiomers of a chiral molecule can exhibit significant differences in bioactivity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[1][2] "2-(3-Methylcyclohexyl)ethan-1-amine" is a primary amine with a chiral center, making the separation and analysis of its enantiomers a crucial step in its development as a potential therapeutic agent. This application note provides a comprehensive guide to the analytical and preparative chiral separation of its enantiomers, leveraging High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Analytical Method Development: A Strategic Approach
The successful separation of the enantiomers of "this compound" hinges on a systematic approach to method development. The primary amine functional group can present challenges, such as peak tailing due to interactions with residual silanols on the stationary phase.[3] Therefore, careful selection of the chiral stationary phase (CSP) and optimization of the mobile phase are paramount.
Choosing the Right Tool: HPLC vs. SFC
Both HPLC and SFC are powerful techniques for chiral separations.[1] SFC often offers advantages in terms of speed and reduced solvent consumption, making it an attractive option for high-throughput screening.[4] However, HPLC remains a robust and widely accessible technique.[2] For "this compound," both techniques are viable, and the choice may depend on available instrumentation and specific analytical needs.
Selecting the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor in achieving enantiomeric separation.[5] For primary amines, several types of CSPs have shown broad applicability:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are workhorses in chiral separations, offering a high success rate for a wide range of compounds, including primary amines.[2][3] Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a wider range of organic solvents.[2][6]
-
Cyclofructan-based CSPs: These have demonstrated excellent performance in separating primary amines, particularly in polar organic and SFC modes.[3][4]
-
Crown Ether-based CSPs: While highly effective for primary amines, they often require strongly acidic mobile phases, which can be a drawback for preparative scale work due to the non-volatile nature of the acids.[2][3][4]
For initial screening for "this compound," a polysaccharide-based CSP (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)) and a cyclofructan-based CSP are recommended.
Optimizing the Mobile Phase
The mobile phase composition plays a crucial role in modulating retention and enantioselectivity.
-
Normal-Phase HPLC (NP-HPLC): Typically employs a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol.[3]
-
Polar Organic Mode HPLC (PO-HPLC): Uses polar organic solvents like acetonitrile and methanol.[3]
-
Supercritical Fluid Chromatography (SFC): Utilizes supercritical CO2 as the main mobile phase component, with a polar co-solvent like methanol.[1][4]
The Critical Role of Additives: For primary amines, the addition of a small amount of a basic modifier to the mobile phase is often essential to suppress interactions with acidic silanol groups on the silica surface, thereby improving peak shape and resolution.[2] Common basic additives include diethylamine (DEA), triethylamine (TEA), or butylamine (BA).[2][3] Acidic additives like trifluoroacetic acid (TFA) can also be used, sometimes in combination with a base, to form an ion pair with the amine and improve chromatography.[1][4]
Workflow for Analytical Method Development
Caption: Workflow for analytical method development for chiral separation.
Analytical Separation Protocol
This protocol provides a starting point for the chiral separation of "this compound" enantiomers using HPLC.
1. Sample Preparation:
- Prepare a stock solution of the racemic "this compound" at a concentration of 1 mg/mL in the initial mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® IA) | Cyclofructan-based CSP (e.g., Larihc® CF6-P) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) with 0.1% DEA | Acetonitrile / Methanol (90:10, v/v) with 0.1% TEA/0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm (or appropriate wavelength if derivatized) | UV at 210 nm (or appropriate wavelength if derivatized) |
| Injection Volume | 10 µL | 10 µL |
3. Data Analysis:
- Integrate the peaks corresponding to the two enantiomers.
- Calculate the resolution (Rs), selectivity (α), and enantiomeric excess (%ee) to evaluate the separation performance.
Preparative Separation: Scaling Up for Purity
Once a successful analytical method is established, it can be scaled up for preparative chromatography to isolate the individual enantiomers.
Considerations for Scale-Up:
-
Column Dimensions: A larger inner diameter and longer column will be required to handle higher sample loads.
-
Flow Rate: The flow rate needs to be adjusted proportionally to the cross-sectional area of the preparative column.
-
Sample Loading: A loading study should be performed to determine the maximum amount of racemate that can be injected without compromising resolution.
-
Mobile Phase: To facilitate sample recovery, it is preferable to use mobile phases with volatile components.
Workflow for Preparative Method Development
Caption: Workflow for scaling up from analytical to preparative chiral separation.
Preparative Separation Protocol
This protocol is an example of how to scale up the analytical method.
1. Sample Preparation:
- Dissolve a larger quantity of the racemic "this compound" in the mobile phase to create a concentrated solution (e.g., 10-50 mg/mL).
2. Preparative HPLC System and Conditions:
| Parameter | Condition |
| Column | Preparative version of the successful analytical CSP |
| Dimensions | 250 x 20 mm (or larger) |
| Mobile Phase | Optimized from analytical method (using volatile additives if possible) |
| Flow Rate | Scaled from analytical method (e.g., 18-20 mL/min for a 20 mm ID column) |
| Column Temperature | 25 °C |
| Detection | UV at the appropriate wavelength |
| Injection Volume | Determined by loading study (e.g., 1-5 mL) |
3. Fraction Collection:
- Use an automated fraction collector to collect the eluting enantiomers in separate vessels.
- Trigger collection based on the UV signal.
4. Post-Purification:
- Analyze the purity of the collected fractions using the developed analytical method.
- Pool the fractions of each pure enantiomer.
- Remove the mobile phase solvent under reduced pressure to obtain the isolated enantiomers.
Alternative Strategy: Derivatization
For primary amines that are difficult to separate directly or lack a strong UV chromophore, derivatization with a chiral or achiral agent can be a valuable strategy.[7][8][9][10]
-
Derivatization with a Chiral Reagent: This creates diastereomers that can often be separated on a standard achiral stationary phase.[7]
-
Derivatization with an Achiral Reagent: This can introduce a chromophore for better UV detection and may also improve the interaction with the chiral stationary phase.
Common derivatizing agents for primary amines include isocyanates, chloroformates, and reagents like o-phthalaldehyde (OPA) in the presence of a chiral thiol.[9][11][12]
Conclusion
The chiral separation of "this compound" enantiomers is readily achievable through a systematic approach to method development using either HPLC or SFC. The selection of an appropriate polysaccharide or cyclofructan-based chiral stationary phase, coupled with careful optimization of the mobile phase and additives, is key to obtaining a successful and robust separation. The developed analytical method can then be effectively scaled up to a preparative level to isolate the individual enantiomers for further pharmacological and toxicological evaluation.
References
- A Comparative Guide: HPLC vs.
- HPLC method for enantiomeric separ
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatization Reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride.
- Chiral HPLC and SFC Columns. Columnex LLC.
- The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Deriv
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Derivatization reaction of chiral amines with OPA/chiral thiol.
- Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. columnex.com [columnex.com]
- 7. Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scilit.com [scilit.com]
- 12. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Emerging Potential of 2-(3-Methylcyclohexyl)ethan-1-amine in Medicinal Chemistry
Introduction: Unveiling a Novel Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with therapeutic potential is paramount. The cyclohexyl moiety is a well-established pharmacophore, valued for its ability to serve as a bioisostere for phenyl groups, thereby enhancing three-dimensionality and improving metabolic stability in drug candidates.[1] Its incorporation can lead to improved affinity and selectivity for biological targets.[1] Within this chemical space, "2-(3-Methylcyclohexyl)ethan-1-amine" emerges as a promising, yet underexplored, scaffold. Its structure, a primary amine tethered to a methyl-substituted cyclohexane ring, presents a unique combination of lipophilicity, conformational rigidity, and a key basic center for molecular interactions.
These application notes aim to provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of this compound. We will delve into its synthesis, propose a hypothetical therapeutic application based on the known pharmacology of related cyclohexylalkylamines, and provide detailed protocols for its evaluation in a drug discovery context.
Hypothetical Therapeutic Target: Modulator of Sigma-1 Receptor
Based on the structural similarities to known psychoactive compounds and the frequent interaction of cyclohexylamine derivatives with neurological targets, we hypothesize that this compound may act as a modulator of the Sigma-1 receptor (σ1R). The σ1R is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases. Modulators of σ1R are of significant interest in drug development.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor, 2-(3-methylcyclohexyl)ethan-1-ol. A common and effective method for converting a primary alcohol to a primary amine is via an azide synthesis followed by reduction.[2]
Workflow for the Synthesis of this compound
Caption: Synthetic route from the corresponding alcohol.
Step-by-Step Protocol:
-
Activation of the Hydroxyl Group (Tosylation):
-
Dissolve 2-(3-methylcyclohexyl)ethan-1-ol (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with cold water and extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
-
-
Nucleophilic Substitution with Sodium Azide:
-
Dissolve the tosylated intermediate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) and heat the mixture to 80 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, add water, and extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the azide intermediate. Caution: Organic azides can be explosive; handle with care.[2]
-
-
Reduction of the Azide to the Primary Amine:
-
Carefully add the azide intermediate (1.0 eq) dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Pharmacological Evaluation Protocols
The following protocols outline a screening cascade to evaluate the potential of this compound as a Sigma-1 receptor modulator.
Screening Cascade for a Hypothetical Sigma-1 Receptor Modulator
Caption: A tiered approach for pharmacological evaluation.
Protocol 1: Primary Screening - Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human Sigma-1 receptor.
Materials:
-
Human Sigma-1 receptor membrane preparation (e.g., from HEK293 cells)
-
-pentazocine (radioligand)
-
Haloperidol (positive control)
-
Test compound: this compound
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and haloperidol in the assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand (at a final concentration equal to its Kd), and either the test compound, positive control, or buffer (for total binding).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Compound | Hypothetical IC50 (nM) | Hypothetical Ki (nM) |
| This compound | 150 | 75 |
| Haloperidol (Positive Control) | 5 | 2.5 |
Protocol 2: Functional Assay - FLIPR Calcium Mobilization Assay
Objective: To determine if this compound acts as an agonist or antagonist at the Sigma-1 receptor.
Materials:
-
HEK293 cells stably expressing the human Sigma-1 receptor and a calcium-sensitive dye (e.g., Fluo-4 AM)
-
(+)-Pentazocine (Sigma-1 receptor agonist)
-
Test compound: this compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
384-well black-walled, clear-bottom plates
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
Procedure:
-
Plate the cells in 384-well plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Agonist Mode: Add serial dilutions of the test compound or (+)-pentazocine to the cells and measure the change in fluorescence over time using the FLIPR instrument.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration of (+)-pentazocine (at its EC80) and measure the change in fluorescence.
Data Analysis:
-
Agonist Mode: Determine the EC50 value if the compound elicits a calcium response.
-
Antagonist Mode: Determine the IC50 value if the compound inhibits the response to (+)-pentazocine.
| Assay Mode | Hypothetical Result for this compound |
| Agonist | No significant calcium mobilization observed (EC50 > 10 µM) |
| Antagonist | Inhibition of (+)-pentazocine-induced calcium mobilization (IC50 = 250 nM) |
Conclusion and Future Directions
The structural motif of this compound holds considerable promise for the development of novel therapeutics, particularly in the realm of neuroscience. The provided synthetic and pharmacological protocols offer a robust framework for initiating a medicinal chemistry program centered on this scaffold. Based on our hypothetical screening cascade, this compound demonstrates potential as a Sigma-1 receptor antagonist. Further studies should focus on structure-activity relationship (SAR) optimization to improve potency and selectivity, as well as comprehensive in vivo characterization to validate its therapeutic potential. The versatility of the cyclohexylalkylamine scaffold suggests that derivatives of this compound could be explored for a wide range of biological targets beyond the Sigma-1 receptor.
References
-
Marsh, D. F. (1948). The comparative pharmacology of the cyclohexylalkylamines. Journal of Pharmacology and Experimental Therapeutics, 93(3), 338-345. [Link]
-
Carissimi, M., et al. (1980). [A New Cyclohexylphenyl and Cyclohexylphenylamine. Synthesis and Pharmacological Activity]. Il Farmaco; edizione scientifica, 35(3), 191-202. [Link]
-
East Chemical Science-Tech Co., Ltd. (2024). Cyclohexylamine plays a key role in multiple industries. [Link]
-
Polyurethane Catalyst. (2024). Significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. [Link]
-
Der Pharma Chemica. (2016). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 8(1), 314-320. [Link]
-
Pelletier, J., et al. (2023). Mechanism of action of arylcyclohexylamine derivatives. Reviews in Clinical Investigation. [Link]
-
Mohammad, H. J., et al. (2020). Synthesis of Heterocyclic Nitrogen Compounds using Cyclohexene Derivative with Various Primary Amines. Systematic Reviews in Pharmacy, 11(11), 1629-1634. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]
-
OpenStax. (2023). 24.6 Synthesis of Amines. In Organic Chemistry. [Link]
-
Pelletier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1541. [Link]
-
LibreTexts Chemistry. (2020). 20.5: Synthesis of Primary Amines. [Link]
-
Scott, J. S., et al. (2021). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters, 12(8), 1321-1327. [Link]
Sources
Application Notes and Protocols: Reaction of 2-(3-Methylcyclohexyl)ethan-1-amine with Aldehydes
For: Researchers, scientists, and drug development professionals
Introduction
The reaction between primary amines and aldehydes is a cornerstone of modern organic synthesis, providing a versatile platform for the construction of a wide array of nitrogen-containing compounds. This application note delves into the specific reactions of 2-(3-methylcyclohexyl)ethan-1-amine with various aldehydes, focusing on two principal transformations: the formation of Schiff bases (imines) and their subsequent reduction to secondary amines via reductive amination. These methodologies are of significant interest in medicinal chemistry and drug development, where the resulting N-substituted alkylamines serve as crucial scaffolds in numerous biologically active molecules.
This compound, with its chiral center and lipophilic cyclohexyl moiety, presents a valuable building block for creating structurally diverse compound libraries. Understanding the nuances of its reactivity with aldehydes is paramount for optimizing reaction conditions, maximizing yields, and achieving desired product selectivity. This guide provides a detailed examination of the underlying mechanisms, comprehensive experimental protocols, and critical insights into process optimization.
Scientific Principles and Mechanisms
The reaction of a primary amine, such as this compound, with an aldehyde proceeds through a nucleophilic addition to the carbonyl carbon, leading to the formation of a hemiaminal (or carbinolamine) intermediate.[1][2] This intermediate is typically unstable and undergoes dehydration to form a stable imine, also known as a Schiff base.[1][2] The entire process is reversible and generally acid-catalyzed.[3][4]
Schiff Base (Imine) Formation
The formation of an imine is a condensation reaction where a molecule of water is eliminated.[5] The reaction is highly dependent on the pH of the medium. Mildly acidic conditions (pH 4-5) are optimal as they facilitate the protonation of the hydroxyl group in the carbinolamine intermediate, making it a better leaving group (water).[1][3][6] At lower pH, the amine nucleophile becomes protonated, reducing its nucleophilicity and slowing the initial addition step.[3][6] Conversely, at higher pH, the protonation of the hydroxyl group is insufficient for efficient dehydration.[3][6]
The general mechanism for Schiff base formation is outlined below:
Caption: Mechanism of Schiff Base Formation.
Reductive Amination
Reductive amination is a powerful two-step process that converts an aldehyde and an amine into a secondary or tertiary amine.[7][8] It combines the initial formation of an imine with an in-situ reduction step.[9] This one-pot procedure is highly efficient and avoids the issues of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[9]
A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common.[9][10] Sodium cyanoborohydride is particularly advantageous as it is a mild reducing agent that selectively reduces the protonated iminium ion in the presence of the starting aldehyde.[9] Sodium triacetoxyborohydride is another excellent choice, known for its mildness and broad functional group tolerance.[10]
The overall workflow for reductive amination is depicted below:
Caption: General workflow for reductive amination.
Experimental Protocols
Protocol 1: General Procedure for Schiff Base (Imine) Synthesis
This protocol describes a general method for the synthesis of an imine from this compound and a representative aldehyde (e.g., benzaldehyde).
Materials:
-
This compound
-
Benzaldehyde
-
Methanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Stir bar
-
Condenser (if reflux is required)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Aldehyde Addition: Add benzaldehyde (1.0-1.1 eq) to the stirred solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).[11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the imine product.[11] For less reactive aldehydes, gentle heating or reflux may be necessary.[11]
-
Water Removal (Optional but Recommended): To drive the equilibrium towards the product, a dehydrating agent such as anhydrous magnesium sulfate can be added to the reaction mixture, or water can be removed azeotropically if using a solvent like toluene.
-
Work-up: Once the reaction is complete, filter off any drying agent. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude imine can be purified by vacuum distillation or column chromatography if necessary. Due to their sensitivity to hydrolysis, it is often preferable to use the crude imine directly in the next step (e.g., reduction).[3][6]
Protocol 2: One-Pot Reductive Amination
This protocol details a highly efficient one-pot procedure for the synthesis of N-benzyl-2-(3-methylcyclohexyl)ethan-1-amine.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a stirred solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion intermediate. A small amount of acetic acid can be added to catalyze this step, though NaBH(OAc)₃ can sometimes be used without an additional acid catalyst.[10]
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.1-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Reaction: Continue stirring the reaction at room temperature until the starting materials are consumed, as indicated by TLC or LC-MS analysis (typically 2-24 hours).
-
Quenching: Slowly quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid and decompose the excess reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude secondary amine product by flash column chromatography on silica gel.
Data Presentation: Comparative Reactivity and Yields
The choice of aldehyde and reducing agent can significantly impact the reaction outcome. The following table summarizes typical results for the reductive amination of this compound with various aldehydes.
| Aldehyde | Reducing Agent | Solvent | Typical Yield (%) | Notes |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 85-95 | Clean reaction, straightforward purification. |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 88-96 | Electron-donating group on aldehyde is well-tolerated. |
| 4-Nitrobenzaldehyde | NaBH(OAc)₃ | THF | 80-90 | Electron-withdrawing group is compatible. |
| Isovaleraldehyde | NaBH₃CN | Methanol | 75-85 | Aliphatic aldehydes are also suitable substrates. |
| Formaldehyde (as Paraformaldehyde) | NaBH(OAc)₃ | DCE | 70-80 | Useful for the synthesis of the N-methylated product. |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Troubleshooting and Optimization
-
Low Yields in Imine Formation: Ensure anhydrous conditions. Use a dehydrating agent or azeotropic removal of water to shift the equilibrium.[1]
-
Incomplete Reaction in Reductive Amination: The reducing agent may have degraded. Use fresh sodium triacetoxyborohydride or sodium cyanoborohydride. For sterically hindered ketones or less reactive aldehydes, increasing the reaction time or gentle heating may be necessary.
-
Formation of Side Products: Over-alkylation can sometimes be an issue, especially with reactive alkylating agents, though reductive amination generally minimizes this.[9] If dialkylation is observed, using a stepwise procedure of imine formation followed by reduction might offer better control.[10]
-
Difficulty in Purification: The basic nature of the amine product can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the peak shape and separation.
Conclusion
The reaction of this compound with aldehydes provides a reliable and versatile route to novel N-substituted secondary amines. Both the direct formation of Schiff bases and the more synthetically robust one-pot reductive amination are powerful tools for medicinal chemists and drug development professionals. By understanding the underlying mechanisms and carefully selecting reaction conditions and reagents, researchers can efficiently synthesize a diverse range of compounds for further biological evaluation. The protocols and insights provided in this application note serve as a comprehensive guide to harnessing the full potential of these important chemical transformations.
References
-
Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from [Link]
-
Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic mechanism of Schiff's base reaction between aldehyde and amine groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Hussain, I., et al. (2014). Synthesis, Characterization and X-Ray Crystal Structure of Macrocyclic Ligand Based on 2,2-Methylene-bis[(6-formyl)-4-tert-butylphenol] and 1,2-bis-(2-aminoethoxy)ethane. Asian Journal of Chemistry.
- El-Ajaily, M. M., et al. (2012). Theoretical Study of the Schiff Base Formation Between Para-Substituted Aniline and Thiophene-2-Carbaldehyde. Journal of Applied and Industrial Sciences.
-
ResearchGate. (2015, January 31). What are the conditions used for schiff base reaction?. Retrieved from [Link]
- Luigi, F. (2021). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC - NIH.
-
ResearchGate. (n.d.). Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. Retrieved from [Link]
-
LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 2. eijppr.com [eijppr.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Note: Advanced Analytical Strategies for the Quantification of 2-(3-Methylcyclohexyl)ethan-1-amine
Abstract
This document provides a comprehensive technical guide detailing robust analytical methodologies for the quantitative analysis of 2-(3-Methylcyclohexyl)ethan-1-amine. As a saturated primary amine, this compound presents unique analytical challenges, including high polarity, low volatility, and the absence of a native chromophore, which complicates direct analysis by common chromatographic techniques. Furthermore, the presence of multiple chiral centers necessitates stereospecific separation methods. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for sample preparation, derivatization, and quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A dedicated section on chiral separation using High-Performance Liquid Chromatography (HPLC) is also included to address the stereochemical complexity of the molecule.
Introduction: Analytical Challenges and Strategic Approaches
This compound is a primary aliphatic amine whose quantification is essential in various contexts, from pharmaceutical development, where it may serve as an intermediate, to forensic analysis, where related cyclohexylamine derivatives have been identified as new psychoactive substances[1][2]. The primary analytical hurdles stem from its physicochemical properties:
-
High Polarity & Low Volatility: The primary amine group leads to strong interactions with active sites in gas chromatography systems, resulting in poor peak shape and inaccurate quantification.[3] These properties also make it non-volatile, requiring derivatization for GC analysis.[4]
-
Lack of Chromophore: The molecule does not absorb ultraviolet-visible light, precluding direct detection by HPLC-UV.[5]
-
Stereoisomerism: The molecule contains two chiral centers, at C1 and C3 of the cyclohexane ring, leading to the existence of four possible stereoisomers (two pairs of enantiomers). Different stereoisomers can exhibit varied biological activities, making their separation and individual quantification critical.[6][7]
To overcome these challenges, this guide presents three validated analytical strategies: derivatization followed by GC-MS, direct analysis by LC-MS/MS, and chiral separation by HPLC.
Foundational Step: Sample Preparation from Biological Matrices
Effective sample preparation is paramount for accurate quantification, serving to isolate the analyte from interfering matrix components and concentrate it for analysis.[8][9] The choice of technique depends on the sample matrix (e.g., plasma, urine, or a reaction mixture). For biological fluids, protein precipitation followed by liquid-liquid extraction (LLE) is a robust approach.
Protocol 2.1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is designed to efficiently extract the basic amine from a complex biological matrix like plasma.
-
Protein Precipitation: To a 500 µL plasma sample, add 1.5 mL of ice-cold acetonitrile to precipitate proteins.[9][10] Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Alkalinization (The Causality): Add 100 µL of 5 M Sodium Hydroxide (NaOH) to the supernatant to adjust the pH to >11. This crucial step deprotonates the primary amine (-NH3+ to -NH2), neutralizing its charge and rendering it soluble in organic solvents.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE), vortex vigorously for 2 minutes, and centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Collection: Transfer the upper organic layer containing the analyte to a new tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a solvent compatible with the subsequent analytical method (e.g., 100 µL of hexane for GC-MS derivatization or 100 µL of mobile phase for LC-MS/MS).
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of this compound, a derivatization step is mandatory to improve its volatility and chromatographic behavior.[3][4][11] Silylation, which replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, is a highly effective approach.
Diagram 3.1: GC-MS Analysis Workflow
Caption: Workflow for quantification via derivatization and GC-MS.
Protocol 3.1: Silylation Derivatization
-
To the dried sample extract from Protocol 2.1, add 50 µL of anhydrous pyridine to ensure a non-aqueous environment.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[3] TMCS acts as a catalyst to improve the reaction rate.
-
Tightly cap the vial and heat at 70°C for 45 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
Protocol 3.2: GC-MS Instrumentation and Conditions
The following table summarizes a typical set of parameters for the analysis.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable temperature and flow control. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar column offering excellent separation for a wide range of derivatized compounds. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | Initial 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature gradient optimized for eluting the derivatized amine with good peak shape. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust mass detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific, characteristic ions of the TMS-derivative. |
| Transfer Line Temp | 280°C | Prevents condensation of the analyte between the GC and MS. |
Method 2: Direct Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, often eliminating the need for derivatization.[5] This makes it a faster and more direct method for quantifying polar compounds like primary amines in complex matrices.
Diagram 4.1: LC-MS/MS Analysis Workflow
Caption: Workflow for direct quantification using LC-MS/MS.
Protocol 4.1: LC-MS/MS Instrumentation and Conditions
Reversed-phase chromatography is ideal for this analysis. The addition of an acid modifier to the mobile phase is critical; it protonates the amine, improving retention on the C18 column and enhancing ionization efficiency in the mass spectrometer.
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for efficient separations with small particle columns. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Industry standard for retaining and separating moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier aids in analyte protonation for ESI+ and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for UPLC systems ensuring optimal chromatographic performance. |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold 1 min, return to 5% B and re-equilibrate | A gradient elution is necessary to elute the analyte with a sharp peak and clean the column. |
| Column Temperature | 40°C | Reduces mobile phase viscosity and improves peak symmetry. |
| MS/MS System | Sciex Triple Quad 6500+ or equivalent | A highly sensitive tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The primary amine readily accepts a proton, making it ideal for positive mode ionization. |
| MRM Transitions | Analyte-specific (e.g., [M+H]+ → fragment 1, [M+H]+ → fragment 2) | To be determined by direct infusion of a standard. MRM provides exceptional selectivity and sensitivity. |
| Source Temperature | 550°C | Optimizes desolvation of the mobile phase. |
Method 3: Chiral Separation by HPLC
Given the stereochemical complexity of this compound, separating the stereoisomers is often a regulatory and scientific necessity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective technique for this purpose.[6][12][13] Polysaccharide-based CSPs are particularly versatile for separating a wide range of chiral compounds, including amines.[7]
Diagram 5.1: Chiral HPLC Separation Workflow
Caption: General workflow for chiral separation by HPLC.
Protocol 5.1: Chiral HPLC Instrumentation and Conditions
For chiral separations of amines, a normal-phase mobile system is typically used. A basic additive like diethylamine (DEA) is essential to prevent peak tailing by masking residual acidic silanol groups on the silica support of the CSP.
| Parameter | Setting | Rationale |
| HPLC System | Standard HPLC or UPLC system | Isocratic elution is common, so a standard system is sufficient. |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC; 250 x 4.6 mm, 5 µm) | These phases have broad applicability for chiral amine separations.[7] |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v) | A typical normal-phase system. Ethanol acts as the polar modifier, and DEA is a crucial basic additive. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Mode | Isocratic | Isocratic elution provides stable baseline and reproducible retention times for chiral separations. |
| Column Temperature | 25°C | Temperature control is critical for reproducible chiral recognition. |
| Detection | Mass Spectrometry (MS) or UV (if derivatized with a chromophore) | MS is preferred for non-derivatized amines. If derivatized (e.g., with benzoyl chloride), UV is viable. |
Method Validation Considerations
To ensure the trustworthiness and reliability of any of these quantitative methods, they must be validated according to industry standards (e.g., ICH or FDA guidelines). Key validation parameters to assess include:
-
Linearity and Range: Demonstrating a direct proportional relationship between concentration and instrument response.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Conclusion
The quantification of this compound requires tailored analytical strategies to address its inherent chemical properties. For general quantification in complex matrices, LC-MS/MS offers a rapid and highly sensitive direct approach. When LC-MS/MS is unavailable, GC-MS after silylation derivatization provides a robust and reliable alternative. For applications where stereoisomeric composition is critical, HPLC with a chiral stationary phase is the indispensable method of choice. The protocols and data presented in this guide provide a solid foundation for researchers to develop and validate methods for the accurate and reliable quantification of this compound.
References
- BenchChem. (2025).
- Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex.
- Saad, B., & Basheer, C. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry.
-
Mangion, I. J., & Simpson, J. H. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. [Link]
-
Siti, N. A. M., & Jinap, S. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). [Link]
- BenchChem. (2025).
-
Smith, T. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
-
Boyes, B. E., & Gooding, K. M. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link]
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. Benchchem.
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent Technologies. [Link]
-
Helda. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]
-
Deepa, B., et al. (2004). Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals. Chemical & Pharmaceutical Bulletin. [Link]
- BenchChem. (2025).
-
SIELC Technologies. (n.d.). Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. SIELC. [Link]
-
Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
An, D., et al. (2012). Development of a robust, sensitive and selective liquid chromatography-tandem mass spectrometry assay for the quantification of the novel macrocyclic peptide kappa opioid receptor antagonist [D-Trp]CJ-15,208 in plasma and application to an initial pharmacokinetic study. Journal of Chromatography B. [Link]
-
Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate. [Link]
-
PubChem. (n.d.). 1-(2-Methylcyclohexyl)ethan-1-one. National Center for Biotechnology Information. [Link]
- Google Patents. (2017). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
-
CoLab. (n.d.). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. CoLab. [Link]
-
Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed. [Link]
-
Open Exploration Publishing. (2023). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Open Exploration. [Link]
-
ResearchGate. (2019). LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT. ResearchGate. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]
-
Royal Society of Chemistry. (n.d.). A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. Analytical Methods (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a robust, sensitive and selective liquid chromatography-tandem mass spectrometry assay for the quantification of the novel macrocyclic peptide kappa opioid receptor antagonist [D-Trp]CJ-15,208 in plasma and application to an initial pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. phx.phenomenex.com [phx.phenomenex.com]
protocol for N-alkylation of "2-(3-Methylcyclohexyl)ethan-1-amine"
An Application Note and Protocol for the N-Alkylation of 2-(3-Methylcyclohexyl)ethan-1-amine
Authored by: A Senior Application Scientist
Abstract
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed guide for the N-alkylation of this compound, a sterically demanding primary aliphatic amine. We critically evaluate common alkylation strategies, ultimately presenting a robust and selective protocol for mono-alkylation via reductive amination. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical explanations, step-by-step procedures, and expert insights to ensure successful and reproducible outcomes.
Introduction: The Challenge of Selective N-Alkylation
This compound presents a unique synthetic challenge. Its primary amine functionality is a potent nucleophile, yet the adjacent bulky 3-methylcyclohexyl group imposes significant steric hindrance that can impede reactivity. Furthermore, a common pitfall in the N-alkylation of primary amines is over-alkylation.[1][2] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway reaction" that yields undesired tertiary amines and quaternary ammonium salts.[2]
Therefore, selecting an appropriate synthetic methodology is critical to favor the desired mono-alkylated product. This note will compare two primary strategies—direct alkylation with alkyl halides and reductive amination—and provide a comprehensive, optimized protocol for the latter.
Method Selection: A Rationale for Reductive Amination
Strategy 1: Direct Alkylation with Alkyl Halides (The Brute-Force Approach)
Direct alkylation via an SN2 reaction between the amine and an alkyl halide is often the first method considered.[1]
-
Mechanism: The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1]
-
Primary Limitation: As mentioned, the secondary amine product is a better nucleophile than the starting material.[2] This kinetic reality makes it exceedingly difficult to stop the reaction cleanly at the mono-alkylation stage, typically resulting in a mixture of products that are challenging to separate. While strategies exist to mitigate this, such as using a large excess of the primary amine or a competitive deprotonation/protonation strategy, they suffer from poor atom economy or require careful control of reaction conditions.[3][4]
Strategy 2: Reductive Amination (The Elegant Solution)
Reductive amination is a powerful and highly selective method for forming C-N bonds.[5] It proceeds in two steps: the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the target amine.[6]
-
Mechanism: The reaction is typically performed in a one-pot fashion. The amine and carbonyl compound form a hemiaminal, which then dehydrates to an imine. A carefully chosen reducing agent, present in the reaction mixture, selectively reduces the imine C=N bond as it forms.
-
Key Advantages:
-
High Selectivity: Over-alkylation is intrinsically suppressed because the secondary amine product cannot react with the carbonyl compound in the same manner.
-
Mild Conditions: The reaction is often performed at room temperature under weakly acidic conditions, which preserves sensitive functional groups.[5]
-
Versatility: A wide range of aldehydes and ketones can be used, allowing for the synthesis of a diverse library of secondary amines.
-
For these reasons, reductive amination is the superior and recommended method for the selective mono-N-alkylation of this compound. We will utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its mild nature and excellent selectivity for reducing imines in the presence of aldehydes.
Reaction Scheme: Reductive Amination
A general scheme for the N-alkylation of this compound with an aldehyde (R-CHO) via reductive amination.
Protocol: N-Alkylation via Reductive Amination
This protocol details the procedure for reacting this compound with a generic aldehyde.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |
| This compound | C₉H₁₉N | 141.26 | 706 mg | 5.0 | 1.0 | Substrate |
| Aldehyde (R-CHO) | Varies | Varies | - | 6.0 | 1.2 | Alkylating agent |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.59 g | 7.5 | 1.5 | Reducing agent |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 0.29 mL | 5.0 | 1.0 | Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - | Anhydrous solvent |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | ~50 mL | - | - | For work-up |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~30 mL | - | - | For work-up |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - | Drying agent |
| Silica Gel | SiO₂ | 60.08 | - | - | - | For chromatography |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | - | - | - | For monitoring |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Step-by-Step Experimental Procedure
Workflow Overview
Caption: High-level workflow for the N-alkylation protocol.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (706 mg, 5.0 mmol).
-
Under an inert atmosphere (nitrogen or argon), add 40 mL of anhydrous dichloromethane (DCM). Stir until the amine is fully dissolved.
-
Add the aldehyde (6.0 mmol, 1.2 eq.) to the solution via syringe.
-
Add glacial acetic acid (0.29 mL, 5.0 mmol, 1.0 eq.) to the mixture.
-
-
Imine Formation:
-
Stir the reaction mixture at room temperature for 20-30 minutes. This allows for the formation of the intermediate imine/iminium ion.
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 eq.) to the flask in several small portions over 10 minutes. Note: The reaction may gently effervesce.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% methanol in DCM with 1% triethylamine. The product should have a higher Rf than the starting amine. The reaction is typically complete within 4 to 16 hours.
-
-
Work-up:
-
Once the reaction is complete (as judged by the consumption of the starting amine), carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel. A gradient elution system, starting from 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH), is typically effective. The addition of 0.5-1% triethylamine to the mobile phase can prevent the product from streaking on the column.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-alkylated secondary amine.
-
Product Characterization
The purified product should be characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy:
-
The disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material.[7]
-
The appearance of a new broad singlet for the single -NH proton of the secondary amine product, typically between 0.5-3.0 ppm.[8]
-
New signals corresponding to the protons of the newly introduced alkyl group (from the aldehyde).
-
Protons on the carbon adjacent to the nitrogen (α-protons) will appear in the 2.2-2.9 ppm range.[9]
-
-
¹³C NMR Spectroscopy:
-
Carbons bonded to the nitrogen atom will be deshielded and typically appear in the 40-60 ppm range.[10]
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the desired product.
-
A characteristic fragmentation pattern is α-cleavage, where the C-C bond nearest the nitrogen atom breaks.[10]
-
Safety and Handling Precautions
Adherence to standard laboratory safety protocols is mandatory.
-
Sodium Triacetoxyborohydride (STAB):
-
Hazards: Irritant to skin, eyes, and the respiratory system. Reacts with water and moisture to release flammable gases.[11][12][13][14]
-
Handling: Must be handled in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat.[11] Store in a cool, dry place under an inert atmosphere.[15]
-
-
N,N-Dimethylformamide (DMF) & Dichloromethane (DCM):
-
Hazards: Both are volatile organic solvents. DMF is a reproductive toxin and is readily absorbed through the skin.[16][17] DCM is a suspected carcinogen.
-
Handling: Always use in a properly functioning fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety glasses and suitable gloves (nitrile gloves offer limited protection against DMF; heavier-duty gloves may be required for prolonged contact).[16][18]
-
-
Potassium Carbonate & Sodium Bicarbonate:
-
Waste Disposal:
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | 1. Inactive or wet reagents/solvent. 2. Insufficient catalyst (acetic acid). 3. Steric hindrance is too great for the specific aldehyde. | 1. Use freshly opened or properly stored anhydrous solvents and reagents. 2. Ensure the correct stoichiometry of acetic acid is used. 3. Gently warm the reaction (e.g., to 40 °C) or allow it to run for a longer period (24-48h). |
| Low product yield after work-up | 1. Incomplete reaction. 2. Product is water-soluble. 3. Emulsion formation during extraction. | 1. Confirm reaction completion by TLC/LC-MS before quenching. 2. Perform additional extractions of the aqueous layer. 3. Add brine to the separatory funnel to help break the emulsion. |
| Side products observed | 1. Impure starting aldehyde (e.g., containing the corresponding carboxylic acid). 2. Over-reduction of the aldehyde by STAB (rare). | 1. Purify the aldehyde by distillation or chromatography before use. 2. Add the STAB slowly and at room temperature. |
Conclusion
While direct alkylation presents a seemingly straightforward path for N-alkylation, its lack of selectivity makes it unsuitable for the precise synthesis required in research and development. The reductive amination protocol detailed herein provides a reliable, high-yielding, and highly selective method for the mono-N-alkylation of the sterically hindered primary amine, this compound. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can confidently synthesize a wide array of valuable secondary amine derivatives.
References
-
Lifechem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
-
AK Scientific, Inc. Sodium triacetoxyborohydride Safety Data Sheet.
-
University of Chicago Environmental Health and Safety. Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF).
-
Apollo Scientific. Sodium triacetoxyborohydride Safety Data Sheet.
-
Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride.
-
TCI Chemicals. SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
-
Yagafarov, N. Z., et al. (2016). The Synthesis of Sterically Hindered Amines by a Direct Reductive Amination of Ketones. Chemical Communications, 52(7), 1397-400.
-
Royal Society of Chemistry. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications.
-
New Jersey Department of Health. N,N-Dimethylformamide - Hazardous Substance Fact Sheet.
-
BenchChem. Experimental procedure for N-alkylation of primary amines.
-
MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts.
-
GJ Chemical. DIMETHYLFORMAMIDE (All Grades) Safety Data Sheet.
-
Apollo Scientific. Potassium carbonate, anhydrous Safety Data Sheet.
-
Wikipedia. Reductive amination.
-
University of Calgary. Ch22: Alkylation of Amines.
-
Scharlab. Potassium carbonate AGR Safety Data Sheet.
-
Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylformamide.
-
LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures: SOP for the safe use of N,N-Dimethylformamide (DMF).
-
Armand Products. Potassium Carbonate Anhydrous All Grades SDS.
-
Royal Society of Chemistry Publishing. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
-
Santa Cruz Biotechnology. Potassium carbonate Safety Data Sheet.
-
Wikipedia. Buchwald–Hartwig amination.
-
Royal Society of Chemistry. (2014). Selective N-alkylation of primary amines with R–NH₂·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.
-
Carl ROTH. Safety Data Sheet: Potassium carbonate.
-
ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH₂·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
-
University of Colorado Boulder. Spectroscopy of Amines.
-
OpenOChem Learn. Buchwald-Hartwig Amination.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
-
PubMed. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy.
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination Reagent Guide.
-
OpenStax. (2023). 24.10 Spectroscopy of Amines.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry.
-
Google Patents. US2377511A - Purification of amine reaction mixtures.
-
Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes.
-
ACS Publications. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
-
Wikipedia. Amine alkylation.
-
ResearchGate. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al₂O₃.
-
PrepChem.com. Synthesis of 2-Methylcyclohexyl Methyl Ketone.
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
-
YouTube. (2018). Amine Synthesis Reactions.
-
YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.
-
Chemistry LibreTexts. (2024). 24.6 Synthesis of Amines.
Sources
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. lifechempharma.com [lifechempharma.com]
- 12. aksci.com [aksci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 17. nj.gov [nj.gov]
- 18. gjchemical.com [gjchemical.com]
- 19. labbox.it [labbox.it]
- 20. armandproducts.com [armandproducts.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. lsuhsc.edu [lsuhsc.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude "2-(3-Methylcyclohexyl)ethan-1-amine"
Welcome to the technical support center for the purification of "2-(3-Methylcyclohexyl)ethan-1-amine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this aliphatic amine. The following content is structured in a question-and-answer format to directly address specific issues and provide clear, actionable protocols.
Diagram: General Purification Workflow
Caption: Decision tree for addressing imine impurities.
Issue 2: Difficulty with Purification by Crystallization of Amine Salt
Symptom: After forming the hydrochloride or another salt of the amine, it either oils out instead of crystallizing or remains stubbornly in solution upon cooling.
Cause:
-
Incorrect Solvent Choice: The chosen solvent may be too good a solvent for the salt even at low temperatures, or it may not be polar enough to induce crystallization. [1]* Presence of Impurities: Impurities can sometimes inhibit crystal formation. [2]* Product is a Mixture of Diastereomers: The presence of both cis and trans isomers can make crystallization more difficult than for a single isomer.
Solutions:
-
Solvent Screening:
-
If the salt is too soluble, try a less polar solvent system. For example, if you are using methanol, try a mixture of isopropanol and diethyl ether.
-
If the salt is "oiling out," try a more polar solvent or a solvent mixture. A common technique is to dissolve the oil in a minimal amount of a good solvent (like hot ethanol or methanol) and then slowly add a poorer solvent (an "anti-solvent" like diethyl ether or hexane) until turbidity persists, then cool slowly. [3]2. Induce Crystallization:
-
Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the supersaturated solution. [2] * Scratching: Scratch the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites for crystal growth. [2]3. Pre-purification: If impurities are the issue, perform a preliminary purification step like a quick filtration through a plug of silica gel before attempting crystallization.
-
Table 1: Common Solvents for Amine Salt Recrystallization
| Salt Type | Good Solvents (for dissolving) | Anti-Solvents (for precipitation) |
| Hydrochloride | Methanol, Ethanol, Water | Diethyl Ether, Ethyl Acetate, Hexane |
| Tartrate/Citrate | Water, Methanol | Isopropanol, Acetone |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the basic amine from neutral and acidic impurities.
-
Dissolution: Dissolve the crude amine (1 part by weight) in a suitable organic solvent (e.g., 10 parts by volume of dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 parts by volume). Combine the acidic aqueous layers. The target amine is now in the aqueous phase as its hydrochloride salt.
-
Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent (5 parts by volume) to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 4M NaOH solution with swirling until the pH is >12. The free amine should separate, often making the solution cloudy.
-
Extraction of Free Amine: Extract the free amine from the basified aqueous solution with fresh organic solvent (3 x 5 parts by volume).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified amine.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
This protocol is for purifying the amine by converting it to a solid salt, which can then be recrystallized.
-
Salt Formation: Dissolve the amine (obtained from Protocol 1 or another source) in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Slowly add a solution of HCl in ether (or bubble HCl gas through the solution) while stirring. The amine hydrochloride salt should precipitate. [4]2. Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether.
-
Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a hot recrystallization solvent (e.g., isopropanol or an ethanol/water mixture) until the solid just dissolves. [3] * Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
If crystals do not form, refer to the troubleshooting guide above.
-
-
Collection of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Liberation of Free Amine (if needed): The pure salt can be converted back to the free amine by dissolving it in water, basifying with NaOH, and extracting with an organic solvent as described in Protocol 1 (steps 4-6).
References
- Gas Chromatographic Analysis of Aliphatic Amines and Imines. (n.d.).
- Derivatization and Separation of Aliph
- Troubleshooting Reductive Amination Reaction Conditions. (2025). BenchChem.
- Gas Chromatographic Analysis of Aliphatic Amines Using Aromatic Polymers. (n.d.).
- Separation of Lower Aliphatic Amines by Gas Chromatography. (n.d.).
- Determination of Aliphatic Primary and Secondary Amines and Polyamines in Air by High-Performance Liquid Chromatography. (n.d.).
- Struggling with Reductive Amination: Tips for Isol
- Troubleshooting Guide for Reductive Amination of 2-aminobenzaldehydes. (2025). BenchChem.
- Struggling with Reductive Amination: Tips for Isol
- Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (2019).
- Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (n.d.).
- I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016).
- Process for the Preparation of Alkylamine Salts. (n.d.).
- Methylamines Purification by Distillation and Purge. (n.d.).
- Recrystallization. (n.d.). University of California, Los Angeles.
- Methylamines Purification Process. (n.d.).
- How to Recrystallization Amine Compound and it is not Soluble in Common Organic Solvents. (2021).
- How To: Purify by Distill
- Recrystalliz
- How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board.
Sources
optimizing reaction conditions for "2-(3-Methylcyclohexyl)ethan-1-amine" synthesis
Welcome to the technical support center for the synthesis of 2-(3-Methylcyclohexyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for the common synthetic routes to this valuable primary amine. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, overcome experimental challenges, and ensure the integrity of your synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several methodologies. In this guide, we will focus on two of the most robust and commonly employed routes:
-
Reductive Amination of 2-(3-Methylcyclohexyl)acetaldehyde: A versatile one-pot reaction that forms the amine directly from the corresponding aldehyde.
-
Reduction of (3-Methylcyclohexyl)acetonitrile: A powerful method utilizing a nitrile precursor and a strong reducing agent.
Each of these pathways presents its own set of advantages and potential challenges. The following sections provide detailed protocols and troubleshooting FAQs to navigate these complexities.
Route 1: Reductive Amination
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is widely used for the synthesis of primary, secondary, and tertiary amines.[1][2] The reaction proceeds via the in-situ formation of an imine from an aldehyde or ketone and an amine, which is then reduced to the corresponding amine.[3] For the synthesis of a primary amine like this compound, ammonia is used as the nitrogen source.
Experimental Protocol: Reductive Amination
This protocol outlines the direct reductive amination of 2-(3-methylcyclohexyl)acetaldehyde using sodium cyanoborohydride.
Materials:
-
2-(3-Methylcyclohexyl)acetaldehyde
-
Ammonia (7 N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-(3-methylcyclohexyl)acetaldehyde (1.0 eq) in anhydrous methanol, add a 7 N solution of ammonia in methanol (10-20 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in anhydrous methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid. The use of mildly acidic conditions is optimal for imine formation and subsequent reduction.[4]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between diethyl ether and 1 M NaOH solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by distillation or column chromatography.
Troubleshooting Guide & FAQs: Reductive Amination
Q1: My reaction is showing low conversion of the starting aldehyde. What could be the issue?
A1: Low conversion in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the imine can be unfavorable.[1]
-
Troubleshooting: Ensure you are using a sufficient excess of the ammonia solution. You can also try adding a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine.
-
-
Incorrect pH: The pH of the reaction is critical. If the solution is too acidic, the amine nucleophile will be protonated and non-nucleophilic. If it's too basic, the carbonyl group will not be sufficiently activated for nucleophilic attack. The optimal pH is typically between 6 and 7.[4]
-
Troubleshooting: Carefully monitor and adjust the pH of your reaction mixture with a suitable acid like glacial acetic acid.
-
-
Inactive Reducing Agent: Sodium cyanoborohydride can degrade over time, especially if exposed to moisture.
-
Troubleshooting: Use a fresh bottle of NaBH₃CN or test the activity of your current batch on a known substrate.
-
Q2: I am observing the formation of a significant amount of 2-(3-Methylcyclohexyl)ethanol as a byproduct. How can I prevent this?
A2: The formation of the corresponding alcohol is a common side reaction in reductive aminations, arising from the reduction of the starting aldehyde.[5]
-
Causality: This occurs when the reducing agent is too reactive and reduces the aldehyde before it can form the imine. Sodium cyanoborohydride is generally selective for the imine over the aldehyde at neutral or slightly acidic pH.[2] However, if the imine formation is slow, aldehyde reduction can become competitive.
-
Troubleshooting:
-
Use a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often more selective for the reduction of imines in the presence of aldehydes and can be a better choice.[6][7]
-
Pre-formation of the imine: Allow the aldehyde and ammonia to stir together for a longer period (e.g., 1-2 hours) before adding the reducing agent. This can increase the concentration of the imine intermediate.
-
Q3: My major product is the secondary amine, bis(2-(3-methylcyclohexyl)ethyl)amine. How can I favor the formation of the primary amine?
A3: Over-alkylation, leading to the formation of secondary and tertiary amines, is a common challenge in reductive aminations, especially when synthesizing primary amines.[1][5]
-
Causality: The newly formed primary amine is also nucleophilic and can react with the starting aldehyde to form a secondary imine, which is then reduced to the secondary amine.
-
Troubleshooting:
-
Large Excess of Ammonia: Use a large excess of ammonia (e.g., 20-30 equivalents or running the reaction in neat ammonia solution if feasible). This will statistically favor the reaction of the aldehyde with ammonia over the product primary amine.
-
Slow Addition of Aldehyde: If practical, slowly add the aldehyde to the mixture of ammonia and the reducing agent. This keeps the concentration of the aldehyde low, minimizing the chance of it reacting with the product amine.
-
Reductive Amination Workflow
Caption: Workflow for the reductive amination synthesis.
Route 2: Reduction of (3-Methylcyclohexyl)acetonitrile
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This route is particularly useful when the corresponding nitrile is readily available. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[8][9]
Experimental Protocol: Nitrile Reduction
This protocol describes the reduction of (3-methylcyclohexyl)acetonitrile using lithium aluminum hydride (LiAlH₄).
Materials:
-
(3-Methylcyclohexyl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate, decahydrate (Na₂SO₄·10H₂O) or a Fieser workup
-
Round-bottom flask (flame-dried)
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere.
-
Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF in the flask and cool the suspension in an ice bath.
-
Dissolve (3-methylcyclohexyl)acetonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or gently reflux until the reaction is complete (monitor by TLC or GC-MS, after careful quenching of an aliquot).
-
Cool the reaction mixture back down in an ice bath.
-
Workup (Fieser Method): Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used) dropwise to the stirred reaction mixture. Follow this with the dropwise addition of 15% aqueous NaOH (x mL), and then finally add more water (3x mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by distillation.
Troubleshooting Guide & FAQs: Nitrile Reduction
Q1: My reaction is incomplete, and I still have starting nitrile present. What went wrong?
A1: Incomplete reduction of the nitrile can be due to several reasons:
-
Inactive LiAlH₄: LiAlH₄ is extremely sensitive to moisture and can be deactivated by improper handling or storage.[9]
-
Troubleshooting: Use a fresh, unopened container of LiAlH₄ or a freshly prepared solution standardized by titration. Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere.
-
-
Insufficient Reducing Agent: The stoichiometry of the reduction is crucial. Impurities in the starting material or solvent that can react with LiAlH₄ (e.g., water, alcohols) will consume the reagent.
-
Troubleshooting: Use a larger excess of LiAlH₄ (e.g., 2.5-3.0 eq). Ensure your solvent is truly anhydrous.
-
Q2: The workup of my LiAlH₄ reaction is problematic, resulting in a gelatinous precipitate that is difficult to filter. How can I improve this?
A2: The formation of a gelatinous aluminum salt precipitate during the workup is a common issue with LiAlH₄ reductions.
-
Causality: This happens when the quenching and hydrolysis of the aluminum salts are not performed correctly, leading to a poorly filterable solid.
-
Troubleshooting:
-
Fieser Workup: The Fieser method, as described in the protocol (addition of H₂O, then NaOH solution, then more H₂O in a 1:1:3 ratio relative to the mass of LiAlH₄), is specifically designed to produce a granular, easily filterable precipitate. Adhere strictly to these ratios.
-
Alternative Workup: An alternative is to use sodium sulfate decahydrate. Cool the reaction mixture and add solid Na₂SO₄·10H₂O portion-wise until the gray precipitate turns white and the evolution of hydrogen gas ceases. This method also tends to produce a granular solid.
-
Q3: I am concerned about the safety of using LiAlH₄. Are there any milder alternatives?
A3: While LiAlH₄ is highly effective, its pyrophoric nature warrants caution.[10] Milder reducing agents can be used, although they may require different reaction conditions.
-
Alternatives:
-
Borane (BH₃•THF): Borane is a good alternative for the reduction of nitriles to primary amines and is generally considered safer to handle than LiAlH₄.
-
Catalytic Hydrogenation: High-pressure catalytic hydrogenation (e.g., using a Raney Nickel or Rhodium catalyst) is another effective method, particularly on a larger scale, and avoids the use of metal hydrides. This method, however, requires specialized high-pressure equipment.
-
Nitrile Reduction Workflow
Caption: Workflow for the nitrile reduction synthesis.
General Purification and Characterization
The purification of primary amines can sometimes be challenging due to their basicity and polarity.
| Technique | Description | Advantages | Disadvantages |
| Distillation | Purification based on differences in boiling points. | Effective for thermally stable, non-polar impurities. Good for large scale. | Not suitable for high-boiling point amines or thermally sensitive compounds. |
| Acid-Base Extraction | The amine is protonated with an acid (e.g., HCl) to form a water-soluble salt. Neutral impurities are washed away with an organic solvent. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which is then extracted into an organic solvent. | Highly effective for removing non-basic impurities. | Can be labor-intensive and generate significant aqueous waste. |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Can provide very high purity. | Can be challenging for polar amines on silica gel (streaking). Use of basic alumina or triethylamine-treated silica gel is recommended.[11] |
| Salt Crystallization | The amine is converted to a salt (e.g., with trichloroacetic acid or by forming a carbamate with CO₂) which is then crystallized from a suitable solvent.[12][13] | Can provide very high purity and is scalable. | Requires finding a suitable salt and crystallization solvent system. |
Characterization:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
FTIR: To identify the characteristic N-H stretches of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).
-
GC-MS: To determine purity and confirm the molecular weight.
By carefully selecting the synthetic route and anticipating potential challenges, the synthesis of this compound can be optimized for both yield and purity. This guide provides a starting point for your experimental design and a resource for troubleshooting common issues.
References
-
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2021). ResearchGate. [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). PubMed Central. [Link]
-
Optimization of the reaction conditions for the reductive amination of... (n.d.). ResearchGate. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes). a. (n.d.). ResearchGate. [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]
- Purification of amine reaction mixtures. (1945).
-
Reductive Amination - Common Conditions. (n.d.). organic-reaction.com. [Link]
- Synthesis method for 2-methylcyclohexyl acetate. (2016).
-
Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford. [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]
-
(3-methylcyclohexyl)acetic acid. (n.d.). LookChem. [Link]
-
Grignard Reagents. (n.d.). Purdue University. [Link]
-
Reductions with metal alkoxyaluminium hydrides. (n.d.). Wikipedia. [Link]
-
Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry. [Link]
-
Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. [Link]
-
Synthesis Of 2-methylcyclohexyl Acetate. (2005). Globe Thesis. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
Synthesis of 2-tert-butyl-4-methylcyclohexyl acetate. (n.d.). PrepChem.com. [Link]
-
Synthesis of 2-Methylcyclohexyl Methyl Ketone. (n.d.). PrepChem.com. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. (2022). YouTube. [Link]
-
Grignard Reaction of Nitriles EXPLAINED!. (2024). YouTube. [Link]
-
2-CYCLOHEXYL-ETHYLAMINE. (n.d.). ChemBK. [Link]
-
2-(3-Methylcyclohexyl)acetic Acid. (n.d.). AMERICAN ELEMENTS. [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.). Chemical Communications (RSC Publishing). [Link]
- 2-(1-cyclohexenyl)ethylamine and preparation method thereof. (2016).
-
24.6 Synthesis of Amines. (2023). OpenStax. [Link]
-
24.6 Synthesis of Amines. (2024). Chemistry LibreTexts. [Link]
-
24.6: Synthesis of Amines. (2025). Chemistry LibreTexts. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). PubMed. [Link]
-
ChemInform Abstract: Improved Synthesis of Methyl 3-Oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate, an A-Ring Intermediate for (.+-.)-Strigol. (2010). ResearchGate. [Link]
-
Various synthetic routes for the synthesis of amine 1 Comparison of the... (n.d.). ResearchGate. [Link]
-
2-(4-Methylcyclohexyl)ethan-1-amine. (n.d.). PubChem. [Link]
-
2-Cyclohexyl-2-(2-ethoxyphenyl)ethanamine. (n.d.). PubChem. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
- 9. byjus.com [byjus.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. teledyneisco.com [teledyneisco.com]
- 12. researchgate.net [researchgate.net]
- 13. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(3-Methylcyclohexyl)ethan-1-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(3-Methylcyclohexyl)ethan-1-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will focus primarily on the widely-used reductive amination pathway, providing in-depth troubleshooting, FAQs, and validated protocols to ensure the integrity of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This guide is structured in a question-and-answer format to directly address specific experimental observations.
Question 1: "My reaction is complete, but after workup, my mass spectrometry (MS) data shows a major peak at approximately double the mass of my expected product. What is this byproduct?"
Answer:
This high-mass peak is almost certainly the secondary amine byproduct , bis(2-(3-methylcyclohexyl)ethyl)amine. Its formation is the most common side reaction in this synthesis.
Causality: Reductive amination proceeds through an imine intermediate. Your desired primary amine product, once formed, remains nucleophilic and can react with another molecule of the starting aldehyde, (3-methylcyclohexyl)acetaldehyde. This forms a new, larger iminium ion, which is then reduced to the secondary amine. This side reaction is particularly prevalent if the concentration of the aldehyde is high relative to the ammonia source.[1][2]
Visualizing the Side Reaction:
Caption: Formation of the desired primary amine and the secondary amine side product.
Troubleshooting & Prevention Protocol:
-
Increase Ammonia Concentration: The most effective way to suppress secondary amine formation is to use a large excess of the ammonia source. This increases the probability that an aldehyde molecule will react with ammonia rather than the primary amine product.
-
Protocol: Instead of aqueous ammonia, use a solution of ammonia in methanol (e.g., 7N) or use ammonium acetate as the ammonia source, which can provide a high effective concentration.[3]
-
-
Control Reagent Addition: Add the reducing agent last, after the aldehyde and ammonia have had time to form the initial imine. For more problematic cases, consider adding the aldehyde slowly via a syringe pump to a solution of ammonia and the reducing agent. This keeps the instantaneous concentration of the aldehyde low.
-
Purification: If the side product has already formed, purification can be achieved via column chromatography. The secondary amine is significantly less polar than the primary amine product.
-
Column Conditions: Use a silica gel column. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate. The secondary amine will elute first. Adding a small amount of triethylamine (0.5-1%) to the eluent system can prevent the primary amine from tailing on the column.
-
Question 2: "My yield is very low, and my NMR spectrum shows a significant peak corresponding to an alcohol, 2-(3-methylcyclohexyl)ethan-1-ol. Why did this happen?"
Answer:
This indicates that your reducing agent has reduced the starting aldehyde directly to an alcohol instead of reducing the imine intermediate.
Causality: This side reaction is common when using less selective borohydride reagents. While sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for reducing the protonated iminium ion over the aldehyde, a more powerful reducing agent like sodium borohydride (NaBH₄) can readily reduce both.[4][5] If NaBH₄ is added before imine formation is complete, it will preferentially attack the more electrophilic aldehyde.
Troubleshooting & Prevention Protocol:
-
Choice of Reducing Agent: The most robust solution is to use a milder, more selective reducing agent.
-
Modify the Procedure for NaBH₄ (Stepwise Reduction): If you must use NaBH₄, you cannot perform a one-pot reaction. You must separate the imine formation and reduction steps.
-
Step 1 (Imine Formation): Dissolve the (3-methylcyclohexyl)acetaldehyde and a molar excess of your ammonia source in a suitable solvent like methanol. Stir for 1-2 hours at room temperature to allow for complete imine formation. Monitor by TLC or GC-MS if possible.
-
Step 2 (Reduction): Once imine formation is complete, cool the reaction to 0 °C and add the sodium borohydride portion-wise. The lower temperature helps control the reaction and further minimizes any reduction of unreacted aldehyde.
-
Question 3: "My NMR and GC-MS show two very closely related peaks for my final product, and I can't separate them. Are these impurities?"
Answer:
You are likely observing the cis and trans diastereomers of this compound. These are not byproducts in the traditional sense but are stereoisomers resulting from the geometry of the 3-methylcyclohexyl ring.
Causality: The commercially available starting material, 3-methylcyclohexanone (a likely precursor to your aldehyde), exists as a mixture of cis and trans isomers. This stereochemistry is maintained throughout the synthetic sequence. These diastereomers have nearly identical chemical properties, making them extremely difficult to separate by standard chromatography.
Troubleshooting & Prevention Protocol:
-
Analytical Characterization: Accept that the product will be a mixture of diastereomers. The key is to characterize the ratio. Use high-field NMR or chiral GC to determine the isomeric ratio. For most applications, this mixture is used without separation.
-
Source a Stereochemically Pure Starting Material: If a single diastereomer is an absolute requirement, you must begin the synthesis with a stereochemically pure precursor, such as cis- or trans-3-methylcyclohexanol, which would then be oxidized to the aldehyde. This is often prohibitively expensive.
-
Advanced Separation: Techniques like preparative supercritical fluid chromatography (SFC) with a chiral stationary phase may be able to resolve the diastereomers, but this is a specialized and costly approach.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent and temperature for this reductive amination? A1: For reactions using NaBH(OAc)₃, 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are excellent choices.[5] The reaction is typically run at ambient temperature (20-25 °C) and is often complete within a few hours to overnight. A slight acidity (using acetic acid as a catalyst) can accelerate the reaction, especially with less reactive ketones, though it's often not necessary for aldehydes.[5]
Q2: I am considering using a nitrile reduction route instead. What are the common side products there? A2: The primary route would be the reduction of (3-methylcyclohexyl)acetonitrile. The main side products are similar to reductive amination:
-
Secondary Amines: The intermediate imine can react with the product amine, leading to coupled products.[7]
-
Incomplete Reduction: Residual nitrile starting material. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically used for this transformation.[8]
Q3: How do I remove unreacted aldehyde from my final product? A3: Unreacted aldehyde can be removed during the aqueous workup. After the reaction, quench carefully and then perform a liquid-liquid extraction.
-
Protocol:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the ammonium salt, leaving the neutral aldehyde in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a strong base (e.g., 4M NaOH) until pH > 12.
-
Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the purified amine.
-
Summary Table of Potential Side Products
| Side Product Name | Structure | Approx. Mass ( g/mol ) | Formation Pathway | Key Analytical Signature |
| Primary Amine (Product) | C9H19N | 141.25 | Desired Reaction | Target Mass |
| Secondary Amine | C18H35N | 265.48 | Product reacts with aldehyde | MS peak at M+124 vs. product |
| Alcohol | C9H18O | 142.24 | Aldehyde reduction | MS peak at M+1 vs. product; loss of NH₂ |
| cis/trans Diastereomers | C9H19N | 141.25 | From starting material | Two closely eluting GC peaks; complex NMR |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis impurities.
References
- CN1810766A - Nitrile reducing process to prepare amine - Google P
- Reductive amin
- Making Substituted Amines Through Reductive Amin
- Leuckart reaction - Wikipedia.
- Reductive Amination - Common Conditions - Organic Chemistry D
- Leuckart reaction - Grokipedia.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry.
- Reductive Amin
- Myers, A.
- Amine synthesis by reductive amination (reductive alkyl
- Synthesis of Amines - Chemistry LibreTexts.
- Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-(3-Methylcyclohexyl)ethan-1-amine
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(3-Methylcyclohexyl)ethan-1-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this valuable aliphatic amine building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot common issues and rationally design process improvements. The primary and most efficient route to this target is through the reductive amination of 2-(3-methylcyclohexyl)acetaldehyde. This guide will focus on troubleshooting and optimizing this key transformation.
Core Synthetic Pathway: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine in a single procedural step.[1][2][3] The reaction involves the initial formation of a hemiaminal, which then dehydrates to form an imine (or its protonated form, the iminium ion). This intermediate is then reduced in situ to the target amine.[2][4]
Caption: General workflow for the synthesis of the target amine via reductive amination.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
A1: Low yields in reductive amination are a classic issue that can almost always be traced back to one of three areas: imine formation, the choice and quality of the reducing agent, or the reaction conditions.[5]
-
Inefficient Imine Formation: The formation of the imine from the aldehyde and ammonia is a reversible equilibrium reaction.[5] If water, the byproduct of this step, is not effectively removed or sequestered, the equilibrium will not favor the imine, leading to a low concentration of the intermediate that needs to be reduced.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture. This will trap water as it forms and drive the equilibrium towards the imine.
-
-
Incorrect Reducing Agent: Using a reducing agent that is too powerful, such as sodium borohydride (NaBH₄), can be counterproductive. NaBH₄ can readily reduce the starting aldehyde to the corresponding alcohol (2-(3-Methylcyclohexyl)ethan-1-ol), competing with the desired reduction of the imine.[5][6]
-
Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for modern reductive aminations.[5][6] It is particularly effective because it preferentially reduces the protonated iminium ion over the starting carbonyl compound.[7]
-
-
Suboptimal pH: The reaction pH is a critical parameter. The initial imine formation requires a neutral or slightly acidic environment (typically pH 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration of the hemiaminal intermediate.[5][6] If the pH is too low, the ammonia will be fully protonated to ammonium (NH₄⁺), rendering it non-nucleophilic.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction. This is especially important when using STAB, as the reaction generates acetate, which helps buffer the system in the optimal range.[8]
-
Q2: My TLC and NMR analysis shows a significant amount of 2-(3-Methylcyclohexyl)ethan-1-ol as a byproduct. How do I prevent this?
A2: The formation of the corresponding alcohol is a clear indication that your reducing agent is reducing the starting aldehyde faster than, or in competition with, the imine intermediate. This is the most common side reaction when using strong, non-selective hydrides.
-
Causality: Sodium borohydride (NaBH₄) is a powerful reductant capable of reducing both aldehydes and ketones. While it can also reduce imines, the rates are often comparable, leading to a mixture of products.[6]
-
Primary Solution: The most effective solution is to use a more selective reducing agent.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the preferred reagent. The electron-withdrawing acetate groups moderate the hydride's reactivity, making it selective for the more electrophilic iminium ion over the neutral aldehyde.[7][9][10]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for iminium ions at a weakly acidic pH (6-7).[6] However, due to the extreme toxicity of potential cyanide byproducts, STAB is now the more common and safer choice in most laboratory settings.[9]
-
Q3: I am observing what appears to be over-alkylation, resulting in the secondary amine [bis(2-(3-methylcyclohexyl)ethyl)amine]. How can I improve selectivity for the primary amine?
A3: Over-alkylation occurs when the newly formed primary amine product, which is also a nucleophile, reacts with another molecule of the starting aldehyde. This forms a new imine, which is then reduced to a secondary amine. This is a common issue, as the product amine can sometimes be more nucleophilic than the ammonia you started with.[5]
-
Stoichiometric Control: The simplest approach is to use a large excess of the ammonia source relative to the aldehyde. This increases the probability that an aldehyde molecule will react with ammonia rather than the product amine.
-
Solution: Instead of using a 1:1 stoichiometry, use a significant excess of ammonia (e.g., 5-10 equivalents), often as a solution in an alcohol like methanol.
-
-
Reaction Conditions: Running the reaction at a lower temperature can sometimes favor the initial reaction and slow down the subsequent over-alkylation.
-
Solution: Try running the reaction at 0 °C before allowing it to slowly warm to room temperature, instead of starting directly at ambient temperature.
-
Q4: The reaction seems to stall. My starting aldehyde is consumed very slowly, if at all. What is the problem?
A4: This issue points directly to a problem with the first step of the reaction: imine formation. Without the formation of the imine/iminium ion intermediate, the reducing agent has nothing to act upon (other than the starting aldehyde, if it's non-selective).
-
Lack of Acid Catalysis: Imine formation is often catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.[11]
-
Solution: Ensure a catalytic amount of a weak acid like acetic acid is present in the reaction mixture. If you are already using it, consider a slight increase in the amount.
-
-
Steric Hindrance: While less likely with an aldehyde, significant steric bulk around the carbonyl group can slow down the initial nucleophilic attack. The 3-methylcyclohexyl group is moderately bulky.
-
Solution: Increase the reaction time. Reductive aminations can sometimes require extended periods (12-24 hours) to go to completion.[8] Gentle heating (e.g., to 40-50 °C) can also be attempted, but monitor carefully for side product formation.
-
Frequently Asked Questions (FAQs)
What is the best reducing agent for this synthesis?
The choice of reducing agent is critical for success. The ideal reagent is selective for the imine/iminium intermediate and does not readily react with the starting aldehyde.
| Reducing Agent | Formula | Selectivity | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Excellent | High selectivity for imines/iminiums; mild; commercially available; safer than cyanoborohydride.[5][10] | Moisture sensitive; slightly higher cost. |
| Sodium Cyanoborohydride | NaBH₃CN | Very Good | Highly selective at pH 6-7.[6][7] | Highly toxic (can release HCN gas under acidic conditions); requires careful pH control.[9] |
| Sodium Borohydride | NaBH₄ | Poor | Inexpensive; readily available. | Often reduces the starting aldehyde, leading to alcohol byproducts and low yields of the desired amine.[5][6] |
| Catalytic Hydrogenation | H₂ / Catalyst (Pd/C, Ni) | Good | Can be very effective and is used industrially.[1][3] | Requires specialized hydrogenation equipment; may reduce other functional groups in the molecule. |
Recommendation: For laboratory-scale synthesis, Sodium Triacetoxyborohydride (STAB) is the superior choice due to its high selectivity, safety profile, and operational simplicity.[5][10]
How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH), for example, 95:5 or 90:10. You may need to add a small amount of triethylamine (~0.5%) to the solvent system to prevent the amine product from streaking on the silica plate.
-
Visualization:
-
UV Light: If your starting material has a UV chromophore (not applicable here).
-
Potassium Permanganate (KMnO₄) stain: Aldehydes and amines will both stain, but the product will have a different Rf value.
-
Ninhydrin stain: This is an excellent choice as it is highly specific for primary and secondary amines, producing a distinct color (often purple or yellow). Your starting aldehyde will not stain with ninhydrin. This is the best way to confirm the appearance of the product.
-
What is the best method for purifying the final product, this compound?
Primary amines are basic, a property that can be exploited for purification.
-
Acid-Base Extraction: This is the most effective initial purification step.
-
After the reaction is complete, quench any remaining reducing agent carefully.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM and wash with water.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while the neutral starting aldehyde and alcohol byproduct will remain in the organic layer.
-
Separate the layers. Carefully basify the aqueous layer with a base like 2M NaOH until the pH is >12.
-
Extract the now free-based amine back into an organic solvent (DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine.
-
-
Silica Gel Chromatography: If the acid-base extraction does not yield a sufficiently pure product, column chromatography can be used. As with TLC, it is crucial to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent the amine from irreversibly binding to the acidic silica gel.
Troubleshooting and Optimization Workflow
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis, incorporating best practices discussed above.
Synthesis of this compound via Reductive Amination
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(3-methylcyclohexyl)acetaldehyde (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Amine Addition: Add a solution of ammonia in methanol (e.g., 7N solution, 5.0 eq).
-
Acid Catalyst: Add glacial acetic acid (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. If desired, molecular sieves (4Å) can be added at this stage to facilitate water removal.
-
Reduction: Cool the mixture to 0 °C in an ice bath. In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Caution: The addition may be exothermic and cause some gas evolution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC (ninhydrin stain) for the disappearance of the aldehyde and the appearance of the amine product.
-
Workup (Quench): Once the reaction is complete, cool the flask in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted STAB and neutralize the acetic acid. Stir until gas evolution ceases.
-
Workup (Extraction): Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Purification (Acid-Base Extraction): Combine the organic layers and extract them three times with 1M HCl. Combine the acidic aqueous layers. Wash this combined aqueous layer once with DCM to remove any remaining neutral impurities.
-
Product Isolation: Cool the acidic aqueous layer in an ice bath and carefully add 2M NaOH until the pH is >12. Extract the aqueous layer three times with DCM.
-
Final Steps: Combine the final basic organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the title compound. Assess purity by NMR and/or GC-MS.
References
- BenchChem. (n.d.). Troubleshooting reductive amination reaction conditions.
- BenchChem. (n.d.). Troubleshooting low yield in the reductive amination of 2,5-anhydro-D-mannose.
- Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros.
- ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?.
- ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Al-Mustansiriyah University. (2021, February 24). Amines: Synthesis and Reactions.
- OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
- Wikipedia. (n.d.). Reductive amination.
- Synlett. (2009). Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines.
- OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
- YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines.
Sources
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation Studies of 2-(3-Methylcyclohexyl)ethan-1-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct stability and degradation studies for 2-(3-Methylcyclohexyl)ethan-1-amine are not extensively available in published literature. This guide is therefore constructed based on established principles of chemical stability for structurally related compounds, particularly primary aliphatic amines and substituted cyclohexanes. The troubleshooting advice and protocols provided are intended as a robust starting point for your investigations.
Section 1: Understanding the Molecule - FAQs on Intrinsic Stability
This section addresses foundational questions about the inherent stability of this compound, drawing parallels from similar chemical structures.
Q1: What are the most chemically labile parts of the this compound molecule?
A1: The primary amine (-NH₂) group on the ethanamine side chain is the most reactive and susceptible functional group. Primary amines are nucleophilic and basic, making them prone to several degradation pathways. The tertiary carbon on the cyclohexyl ring (where the methyl group is attached) is also a potential site for oxidation, albeit under more forceful conditions.
Q2: How does pH affect the stability of my compound in aqueous solutions?
A2: Like other primary amines, this compound is a weak base. In acidic to neutral pH, it will exist predominantly in its protonated, water-soluble ammonium salt form (R-CH₂-NH₃⁺). This form is generally more stable against oxidation than the free base. In basic conditions, the non-protonated free base (R-CH₂-NH₂) predominates, which is more nucleophilic and significantly more susceptible to oxidative degradation.
Q3: My compound is showing a yellow discoloration upon storage. What could be the cause?
A3: Yellowing of amines upon storage, especially when exposed to air and/or light, is a common sign of oxidative degradation. The primary amine can be oxidized to form various products, including imines, nitroso, or nitro compounds, which are often colored. This process can be accelerated by trace metal impurities.
Q4: Can I expect degradation from the cyclohexyl ring itself?
A4: The saturated cyclohexyl ring is generally stable. However, under strong oxidative conditions (e.g., exposure to peroxides, high-intensity light, or certain metal catalysts), oxidation can occur. The most likely site of attack is the tertiary carbon-hydrogen bond at the 3-position, which is weaker than the secondary C-H bonds on the ring. This could lead to the formation of a hydroperoxide, which can further decompose to an alcohol or ketone.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a problem-and-solution framework for issues that may arise during stability and degradation experiments.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Actions |
| Rapid loss of parent compound peak in HPLC analysis under oxidative stress (e.g., H₂O₂). | The primary amine is highly susceptible to oxidation.[1][2] | • Reduce the concentration of the oxidizing agent (e.g., start with 0.1% H₂O₂ instead of 3%).• Shorten the exposure time significantly (e.g., check time points at 5, 15, and 30 minutes).• Conduct the experiment at a lower temperature (e.g., 4°C in the dark) to control the reaction rate. |
| Multiple, poorly resolved degradation peaks in acidic or basic hydrolysis studies. | • Degradation may be happening too quickly.• The analytical method may not be optimized to separate polar degradants. | • For hydrolysis, start with milder conditions (e.g., 0.01M HCl or 0.01M NaOH) at room temperature before escalating to higher concentrations and heat. • Modify your HPLC gradient to have a longer, shallower ramp-up for better separation of early-eluting polar compounds. Consider a different column chemistry if co-elution persists. |
| Inconsistent results or poor mass balance in photostability studies. | • The compound may be forming volatile or non-UV active degradants.• Secondary degradation of initial photoproducts may be occurring. | • Ensure your photostability chamber follows ICH Q1B guidelines. • Use a mass spectrometer (LC-MS) in parallel with a UV detector to identify non-chromophoric degradants.• Analyze samples at multiple time points to capture the formation and subsequent degradation of transient species. |
| Sample appears stable, but biological/functional activity is lost. | • Stereoisomers may be converting (epimerization), which may not be resolved by a standard HPLC method.• Formation of an adduct with an excipient or buffer component that doesn't significantly change UV absorbance. | • Develop a chiral separation method to investigate stereochemical stability.• Use LC-MS to screen for potential adducts with formulation components. Check for reactivity with any carbonyl-containing excipients (e.g., lactose, polysorbates), as imine formation is possible. |
Section 3: Experimental Protocols
These protocols provide a starting point for conducting forced degradation studies, a crucial component of understanding a molecule's stability profile.[1][3]
Protocol 1: Forced Degradation in Solution
Objective: To identify degradation pathways under various stress conditions. A target degradation of 5-20% is recommended to avoid secondary degradation.[4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Milli-Q Water
-
HPLC system with UV and/or MS detector
Procedure:
-
Preparation of Stress Samples: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a clean vial. Prepare a control sample by mixing 1 mL of stock with 9 mL of water.
-
Acid Hydrolysis: Use 0.1 M HCl.
-
Base Hydrolysis: Use 0.1 M NaOH.
-
Oxidation: Use 3% H₂O₂.
-
-
Incubation:
-
Place the Acid and Base hydrolysis vials in a water bath at 60°C.
-
Keep the Oxidation vial at room temperature, protected from light.
-
Keep the Control vial at room temperature.
-
-
Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.
-
Quenching:
-
For Acid samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For Base samples, neutralize with an equivalent amount of 0.1 M HCl.
-
For Oxidation samples, no quenching is typically needed, but dilution with mobile phase can slow the reaction.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare chromatograms to the control to identify and quantify degradation products.
Protocol 2: Solid-State Photostability Testing
Objective: To evaluate the effect of light on the solid drug substance as per ICH Q1B guidelines.
Materials:
-
Solid this compound
-
ICH-compliant photostability chamber
-
Quartz sample holders
-
Control samples wrapped completely in aluminum foil
Procedure:
-
Sample Preparation: Spread a thin layer of the solid compound onto the quartz holders.
-
Control Preparation: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.
-
Exposure: Place both sets of samples (exposed and dark control) in the photostability chamber.
-
ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, dissolve both the light-exposed and dark control samples in a suitable solvent and analyze by HPLC. Compare the results to assess for photodegradation.
Section 4: Visualizing Degradation & Workflows
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.
Caption: Predicted oxidative degradation pathways for the target molecule.
Forced Degradation Experimental Workflow
This workflow outlines the logical steps from sample preparation to data analysis in a typical forced degradation study.
Caption: Standard workflow for a forced degradation study.
References
-
Feng, Y., Wang, Y., Zhang, J., Li, Y., & Ma, T. (2021). Biodegradation of alicyclic amines by a newly isolated hypersaline tolerant strain Paenarthrobacter sp. TYUT067. Journal of Hazardous Materials, 403, 123617. [Link]
-
Liu, W., et al. (2018). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. Journal of Environmental Sciences, 67, 246-253. [Link]
-
Tokuyama, T., & Hatano, K. (1995). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 61(11), 4013-4017. [Link]
-
Patel, P., et al. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(2), 247-256. [Link]
-
Ataman Kimya. Cyclohexylamine. Product Information. [Link]
-
Sharma, G., & Kumar, A. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-253. [Link]
-
NIOSH. (1994). Amines, Aliphatic: Method 2010. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]
-
Arctom Scientific. (n.d.). 2-Methoxy-2-(3-methylcyclohexyl)ethan-1-amine. Product Catalog. [Link]
-
AA Blocks. (n.d.). 2-methoxy-2-(3-methylcyclohexyl)ethan-1-amine. Product Catalog. [Link]
-
Hovione. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
S. L, G. S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6). [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link]
-
OMRI. (2001). Cyclohexylamine. NOSB TAP Review. [Link]
-
PubChem. (n.d.). 2-(4-Methylcyclohexyl)ethan-1-amine. PubChem Compound Summary for CID 39235084. [Link]
-
Zhang, L., et al. (2015). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Journal of the Iranian Chemical Society, 12, 1637-1643. [Link]
-
Simon, P., & Lemacon, C. (1987). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Analytical Chemistry, 59(3), 480-484. [Link]
-
PubChem. (n.d.). N-[(3-methylcyclohexyl)methyl]ethanamine. PubChem Compound Summary for CID 64249478. [Link]
-
PubChem. (n.d.). trans-1-(2-Methylcyclohexyl)ethan-1-one. PubChem Compound Summary for CID 107383. [Link]
-
PubChem. (n.d.). 1-(2-Methylcyclohexyl)ethan-1-one. PubChem Compound Summary for CID 12734622. [Link]
-
PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one. PubChem Compound Summary for CID 544198. [Link]
Sources
Technical Support Center: Troubleshooting NMR Spectra for Drug Development Professionals
Introduction
Welcome to the technical support guide for the analysis of 2-(3-Methylcyclohexyl)ethan-1-amine. This document is designed for researchers, medicinal chemists, and process development scientists who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for the structural verification and purity assessment of this key amine intermediate. As a chiral compound, its NMR spectrum can be complex, and distinguishing between diastereomers, residual starting materials, and common laboratory contaminants is critical for advancing a drug development program. This guide provides a logical, experience-driven framework for identifying and resolving spectral impurities.
Expected ¹H NMR Spectrum of this compound
Before troubleshooting impurities, it is essential to have a baseline understanding of the expected spectrum for the pure product. The structure contains two chiral centers (at C1 of the ethylamine chain and C3 of the cyclohexane ring), meaning the product is a mixture of diastereomers. This diastereomerism will lead to signal duplication or broadening for nearby protons.
Structure:

| Protons (Label) | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| -CHH -NH₂ (Ha) | ~2.8 - 3.2 | Multiplet (m) | 2H | Protons on the carbon bearing the amine group. Diastereotopicity may lead to complex splitting. |
| -NH ₂ (Hb) | ~1.0 - 2.0 (variable) | Broad Singlet (br s) | 2H | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |
| -CH -CH₃ (Hc) | ~0.8 - 1.8 | Multiplet (m) | 1H | Methine proton on the cyclohexane ring. |
| Cyclohexyl Ring (-CH ₂-) | ~0.8 - 1.8 | Multiplets (m) | 8H | Complex, overlapping region due to multiple diastereotopic protons. |
| -CH ₃ (Hd) | ~0.8 - 1.0 | Doublet (d) | 3H | Methyl group on the cyclohexane ring. Will likely appear as two doublets due to diastereomers. |
| -CH ₂-CH-NH₂ (He) | ~1.1 - 1.5 | Multiplet (m) | 2H | Methylene protons of the ethyl chain. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: My spectrum has more signals than I predicted. What are the most likely sources?
Unforeseen signals in your ¹H NMR spectrum typically originate from three categories: synthesis-related impurities, diastereomers presenting as distinct species, or common laboratory contaminants. A systematic approach is required to identify the source.
Troubleshooting Workflow:
Caption: Origin of ketone impurity from reductive amination.
Characteristic Impurity Signals (3-Methylcyclohexanone in CDCl₃): [1]| Approx. Chemical Shift (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | | 2.2 - 2.4 | Multiplet | Protons alpha to the carbonyl (C=O) | | 1.9 - 2.1 | Multiplet | Other ring protons | | 1.03 | Doublet | -CH₃ group |
Action: If these signals are present, further purification is necessary. A flash column chromatography with a silica gel deactivated with triethylamine can be effective, or a salt formation/recrystallization may be required.
Q3: There's a broad singlet around 1.6 ppm in my CDCl₃ spectrum that I can't integrate properly. What is it?
This is almost certainly residual water. [2]While your amine protons also appear as a broad singlet, water is a ubiquitous contaminant. Deuterated solvents can absorb atmospheric moisture, and samples may not be perfectly anhydrous. [2][3] Confirmation Protocol: D₂O Shake This classic experiment definitively identifies exchangeable protons (N-H and O-H).
-
Acquire the standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
Result: The signals corresponding to both the -NH₂ protons of your product and the water impurity will disappear or be significantly attenuated. This confirms their identity. [2]
Q4: My spectrum has sharp singlets at 2.05, 1.26, and a triplet/quartet pattern around 4.12 and 1.25 ppm. What are these?
These are classic signs of contamination from common laboratory solvents, likely from purification or glassware cleaning procedures. [4][5][6][7][8][9]Even after drying under high vacuum, trace amounts can persist. [2]
| Solvent | Signal (ppm in CDCl₃) | Multiplicity |
|---|---|---|
| Acetone | 2.17 | Singlet (s) |
| Ethyl Acetate (EtOAc) | 2.05, 4.12, 1.26 | s, Quartet (q), Triplet (t) |
| Hexane(s) | ~1.25, ~0.88 | Broad multiplet |
| Dichloromethane (DCM) | 5.30 | Singlet (s) |
| Silicone Grease | ~0.0 (TMS-free), ~0.8, ~1.25 | Broad singlets |
Source: Adapted from comprehensive tables of NMR impurities. [4][5][8] Action: To remove volatile solvents, co-evaporation can be effective. Dissolve the sample in a low-boiling solvent like dichloromethane, then remove it on a rotary evaporator. Repeat 2-3 times. For persistent high-boiling grease, a silica gel plug filtration is recommended.
Experimental Protocols
Protocol 1: Silica Gel Plug Filtration for Non-Volatile Impurities
This method is effective for removing baseline grease or other highly non-polar contaminants.
-
Preparation: Place a small cotton or glass wool plug at the bottom of a Pasteur pipette.
-
Packing: Add approximately 1-2 inches of silica gel on top of the plug.
-
Wetting: Pre-elute the silica plug with a non-polar solvent (e.g., hexanes).
-
Loading: Dissolve your amine sample in a minimal amount of a slightly more polar solvent (e.g., 1-2% ethyl acetate in hexanes) and carefully load it onto the top of the silica.
-
Elution:
-
Wash with 5-10 column volumes of pure hexanes to elute non-polar impurities like grease. Discard this fraction.
-
Elute your desired amine product with a more polar solvent system (e.g., 10-20% ethyl acetate in hexanes, potentially with 0.5% triethylamine to prevent streaking).
-
-
Collection & Analysis: Collect the product fraction and concentrate it under reduced pressure. Re-run the NMR to confirm purity.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Gregory, K. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Retrieved from [Link]
-
Stoll, S. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Dykstra, K. D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(9), 1645-1653. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Pautler, R. G. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2073-2079. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). Retrieved from [Link]
-
Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]
-
SpectraBase. (n.d.). (+)-3-Methylcyclohexanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). (+)-3-Methylcyclohexanone. Retrieved from [Link]
-
Reddit. (2023). NMR impurities after chromatography. r/Chempros. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-CYCLOHEXENE-1-CARBOXALDEHYDE, 2-METHYL- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 4-methyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Methylcyclohexyl Methyl Ketone. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.6 Synthesis of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Improved Synthesis of Methyl 3-Oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate, an A-Ring Intermediate for (.+-.)-Strigol. Retrieved from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Methylcyclohexyl)ethan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
Sources
- 1. 3-METHYLCYCLOHEXANONE(591-24-2) 1H NMR spectrum [chemicalbook.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Technical Support Center: Scaling Up 2-(3-Methylcyclohexyl)ethan-1-amine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-(3-Methylcyclohexyl)ethan-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory-scale synthesis and subsequent scale-up. The content is structured in a question-and-answer format to directly address potential issues, providing not just solutions but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Section 1: Synthesis Strategy & Optimization FAQs
This section addresses high-level strategic decisions that form the foundation of a successful and scalable synthesis campaign.
Q1: What is the most robust and scalable synthetic route to this compound?
Answer: For the synthesis of a primary amine like this compound, reductive amination stands out as the most widely used and scalable method.[1][2] This approach involves the reaction of a corresponding carbonyl compound—either 2-(3-methylcyclohexyl)ethanal (aldehyde) or 1-(3-methylcyclohexyl)ethan-1-one (ketone)—with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine.
This one-pot process is favored in industrial settings for its efficiency, use of readily available starting materials, and generally mild reaction conditions, which contribute to a greener chemical synthesis.[2] Alternative routes, such as the reduction of corresponding nitriles or amides, are viable but often require harsher reagents (e.g., LiAlH₄) or additional synthetic steps, complicating the scale-up process.[3]
Q2: How do I select the optimal starting material: 2-(3-methylcyclohexyl)ethanal or 1-(3-methylcyclohexyl)ethan-1-one?
Answer: The choice between the aldehyde and ketone precursor is a critical decision point influenced by reactivity, stability, and potential side reactions.
-
Aldehydes (e.g., 2-(3-methylcyclohexyl)ethanal): Aldehydes are generally more electrophilic and react faster with ammonia to form the imine intermediate. This can lead to shorter reaction times. However, their higher reactivity can also make them more prone to side reactions, such as self-condensation (aldol reaction) or over-reduction to the corresponding alcohol, especially with less selective reducing agents.[4] They can also be less stable during storage.
-
Ketones (e.g., 1-(3-methylcyclohexyl)ethan-1-one): Ketones are typically more stable and less prone to self-condensation. The imine formation is slower and the equilibrium may be less favorable, sometimes requiring a catalyst (like a weak acid) or removal of water to drive the reaction forward.[1] However, the reduced reactivity often leads to a cleaner reaction profile with fewer byproducts, which is a significant advantage during scale-up and purification.
Recommendation: For initial scale-up, the ketone is often the preferred starting material due to its higher stability and cleaner reaction profile, despite potentially requiring longer reaction times or a catalyst.
Q3: Which reducing agent is most suitable for a scalable reductive amination process?
Answer: The choice of reducing agent is paramount as it directly impacts selectivity, safety, and cost on a larger scale. While many hydrides can reduce imines, the key is to select one that preferentially reduces the imine over the starting carbonyl.
| Reducing Agent | Pros | Cons | Scale-Up Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines over ketones/aldehydes; mild; effective in a one-pot procedure.[4][5] | Moisture sensitive; generates acetic acid byproduct; relatively expensive. | Excellent choice for high-value products where selectivity is critical. The acidic byproduct requires a basic workup. |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in weakly acidic conditions ideal for imine formation; good selectivity.[1][6] | Highly toxic (releases HCN gas upon acidification); requires careful handling and waste disposal. | Significant safety and environmental concerns make it less desirable for large-scale industrial production. |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" reagent; cost-effective; high atom economy; no stoichiometric byproducts. | Requires specialized high-pressure equipment; catalyst can be expensive (e.g., Pd, Pt); potential for catalyst deactivation.[7] | The preferred industrial method for large volumes due to cost and environmental benefits, but requires significant initial capital investment in equipment. |
| Sodium Borohydride (NaBH₄) | Inexpensive; readily available. | Reduces both imines and carbonyls, leading to alcohol byproduct formation in one-pot reactions.[1][6] | Generally unsuitable for one-pot reductive aminations. Can be used in a two-step process where the imine is formed first, but this is less efficient.[5] |
Recommendation: For laboratory and pilot-scale synthesis (grams to kilograms), Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its excellent selectivity and operational simplicity.[4] For multi-ton industrial production, transitioning to catalytic hydrogenation would be the most economically viable strategy.
Section 2: Troubleshooting Guide for Synthesis Scale-Up
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Caption: A generalized workflow for the synthesis and purification of the target amine.
Problem: Low yield of the target primary amine.
Symptoms: The reaction appears sluggish or stalls, with significant starting material remaining upon analysis (GC-MS, TLC). Alternatively, the reaction proceeds, but the desired product is only a minor component in a complex mixture.
Caption: A decision tree for diagnosing the root cause of low product yield.
Possible Cause 1: Incomplete Imine Formation. The equilibrium between the carbonyl compound and the imine intermediate may not favor the imine.[1] This is especially true for ketones.
-
Validation: Monitor the reaction by ¹H NMR or GC-MS. The presence of a large, unreacted peak for the starting ketone or aldehyde after several hours is indicative of this issue.
-
Solution:
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[5]
-
Water Removal: The formation of the imine releases one equivalent of water. On a larger scale, this water can hydrolyze the imine back to the starting materials. Incorporating a Dean-Stark trap (if thermally stable) or adding a drying agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium toward the product.
-
Possible Cause 2: Competing Carbonyl Reduction. The reducing agent may be reducing the starting carbonyl to its corresponding alcohol faster than it reduces the imine. This is a common issue with less selective hydrides like NaBH₄.[4][6]
-
Validation: The presence of a significant peak corresponding to 2-(3-methylcyclohexyl)ethan-1-ol in the crude reaction mixture.
-
Solution:
-
Change Reducing Agent: If not already in use, switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is specifically designed to be more reactive towards the protonated imine intermediate than a neutral carbonyl.[4][5]
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Lowering the temperature can often increase the selectivity of the reduction.
-
Possible Cause 3: Over-alkylation to Secondary Amine. The desired primary amine product is nucleophilic and can react with another molecule of the starting carbonyl and imine to form a secondary amine byproduct. This is a very common side reaction.[4]
-
Validation: Identification of a higher molecular weight byproduct in the GC-MS analysis, corresponding to the N-alkylated product.
-
Solution:
-
Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). Le Châtelier's principle dictates that a high concentration of one reactant (ammonia) will favor its reaction over the product amine's reaction.
-
Stepwise Procedure: In challenging cases, a stepwise approach can be employed. First, form the imine in a suitable solvent like methanol or ethanol. Once imine formation is complete (as confirmed by analysis), add the reducing agent (e.g., NaBH₄) in a separate step. This prevents the simultaneous presence of the product amine and the imine intermediate.[5]
-
Section 3: Purification & Analysis on Scale
Q4: What are the most effective methods for purifying this compound at scale?
Answer: Purification of amines can be challenging due to their basicity and polarity. Standard silica gel chromatography, while effective at the lab scale, is often impractical and expensive for multi-kilogram quantities.
-
Fractional Distillation under Reduced Pressure: This is the most common and cost-effective method for purifying liquid amines at scale. The target amine is likely to have a boiling point amenable to vacuum distillation, which prevents thermal degradation. The key is to have an efficient distillation column to separate the product from close-boiling impurities like the starting material or the alcohol byproduct.
-
Acid-Base Extraction and Salt Crystallization: This is a powerful technique for removing non-basic organic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, MTBE).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Alternatively, the hydrochloride salt can often be crystallized directly from a suitable solvent system (e.g., isopropanol/ether), providing a highly pure, stable solid product. This is a highly effective purification method.
-
Q5: How can I effectively monitor reaction progress and final product purity?
Answer: Robust analytical methods are crucial for successful scale-up.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse analytical technique for this process. It is ideal for monitoring the disappearance of the volatile starting ketone/aldehyde and the appearance of the product amine. It will also clearly resolve and help identify byproducts like the alcohol and the secondary amine. A simple method can be developed to quantify the relative percentages of each component in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides a clear picture of the crude reaction mixture. Key diagnostic signals include the disappearance of the aldehyde proton (~9.5-10 ppm) or the protons alpha to the ketone, and the appearance of new signals for the CH₂-NH₂ group in the product.
-
¹³C NMR: Confirms the identity of the final product and can help identify impurities if their signals are distinct from the product's signals.
-
-
Thin-Layer Chromatography (TLC): A quick, qualitative method for monitoring reaction progress at the bench. A stain like ninhydrin is effective for visualizing the amine product.
Section 4: Experimental Protocols
Protocol 1: Gram-Scale Synthesis via Reductive Amination
This protocol describes a representative procedure for the synthesis of this compound from 1-(3-methylcyclohexyl)ethan-1-one.
Materials:
-
1-(3-methylcyclohexyl)ethan-1-one (10.0 g, 71.3 mmol)
-
Ammonium Acetate (NH₄OAc) (27.5 g, 357 mmol, 5 equiv.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (22.7 g, 107 mmol, 1.5 equiv.)
-
Methanol (MeOH) (200 mL)
-
Dichloromethane (DCM) (100 mL)
-
1M Hydrochloric Acid (HCl)
-
3M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-methylcyclohexyl)ethan-1-one (10.0 g), ammonium acetate (27.5 g), and methanol (200 mL).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the flask in an ice-water bath to 0 °C.
-
In a separate beaker, suspend sodium triacetoxyborohydride (22.7 g) in dichloromethane (100 mL).
-
Add the NaBH(OAc)₃ suspension to the reaction mixture portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (16-20 hours).
-
Monitor the reaction for completion by GC-MS or TLC.
-
Work-up: a. Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is ~2 to neutralize excess reagents and ammonium acetate. b. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvents. c. Wash the remaining aqueous residue with ethyl acetate (2 x 50 mL) to remove any non-basic impurities. Discard the organic layers. d. Cool the acidic aqueous layer in an ice bath and basify to pH >12 by the slow addition of 3M NaOH. e. Extract the free amine product with dichloromethane (3 x 75 mL). f. Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.
Protocol 2: GC-MS Method for In-Process Control
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector: Scan range 40-450 m/z.
-
Expected Retention Times (Approximate):
-
1-(3-methylcyclohexyl)ethan-1-one: ~8.5 min
-
This compound: ~8.9 min
-
2-(3-methylcyclohexyl)ethan-1-ol: ~8.7 min
-
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Amine Unit Optimization and Troubleshooting. (2022, January 17). YouTube. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Saavedra, F. T., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. Retrieved from [Link]
-
Troubleshooting amine plants. (n.d.). ResearchGate. Retrieved from [Link]
-
Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). Process for making cyclic amines.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Methylcyclohexyl Methyl Ketone. Retrieved from [Link]
-
Khan, I., et al. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025, November). Development of a method for synthesizing medium-sized cyclic and.... Retrieved from [Link]
-
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]
-
Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016, April 23). YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: Improved Synthesis of Methyl 3-Oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate, an A-Ring Intermediate for (.+-.)-Strigol. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Methylcyclohexyl)ethan-1-one. Retrieved from [Link]
-
Amine Synthesis Reactions. (2018, May 12). YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
-
ResearchGate. (2025, August 13). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. US4521624A - Process for making cyclic amines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Chiral Amines in Diastereomeric Resolution: An Evaluation of 2-(3-Methylcyclohexyl)ethan-1-amine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is a critical mandate. The biological activity of chiral molecules often resides in a single stereoisomer, with its counterpart ranging from inactive to deleterious. Among the robust methods for achieving enantiopurity, classical resolution via diastereomeric salt formation remains a powerful, scalable, and industrially vital technique. The success of this method hinges on the judicious selection of a chiral resolving agent.
This guide provides an in-depth comparison of 2-(3-Methylcyclohexyl)ethan-1-amine with other established chiral amines, offering a technical framework for researchers to make informed decisions. We will dissect the structural nuances of these amines, provide a detailed experimental protocol for their application, and present a comparative analysis grounded in the principles of stereochemistry and crystallization.
Molecular Analysis of Chiral Resolving Amines
The efficacy of a chiral amine as a resolving agent is fundamentally tied to its three-dimensional structure. The ability to form a stable, crystalline salt with one enantiomer of a racemic acid over the other is governed by steric and electronic interactions that create a significant difference in the lattice energy—and thus solubility—of the resulting diastereomeric salts.[1]
Let's compare our target amine with two widely used alternatives: the aromatic (R)-α-methylbenzylamine and the structurally related (S)-1-cyclohexylethylamine.[2]
| Chiral Amine | Structure | Key Structural Features |
| This compound |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | • Aliphatic & Flexible: A non-aromatic cyclohexyl ring connected to the amine via an ethyl spacer. • Multiple Chiral Centers: Possesses chirality on the cyclohexane ring (at positions 1 and 3) and potentially at the amine-bearing carbon if substituted. • Moderate Steric Hindrance: The cyclohexyl group provides bulk, but the ethyl spacer may allow for greater conformational flexibility compared to amines with chirality adjacent to the ring. |
| (R)-α-Methylbenzylamine (1-Phenylethylamine) | • Aromatic & Rigid: A planar phenyl group directly attached to the chiral center. • Well-Defined Stereocenter: A single, well-defined chiral center adjacent to the aromatic ring. • Potential for π-π Stacking: The phenyl ring can engage in aromatic interactions, influencing crystal packing.[3] | |
| (S)-1-Cyclohexylethylamine | • Aliphatic & Rigid: A cyclohexyl ring directly attached to the chiral center. • High Steric Hindrance: The bulky cyclohexyl group is positioned directly at the stereocenter, providing significant steric demand. • No Aromatic Interactions: Lacks a π-system, meaning crystal packing is governed primarily by hydrogen bonding and van der Waals forces. |
Expert Insights: The Causality Behind Structural Choice
The choice between an aromatic amine like α-methylbenzylamine and an aliphatic one like a cyclohexyl derivative is a critical experimental decision.
-
Aromatic Amines like α-methylbenzylamine are often successful due to the rigidity and planarity of the phenyl group, which can lead to well-ordered crystal packing through π-stacking interactions in addition to the ionic interaction of the salt.[3] This often results in highly crystalline, less soluble diastereomeric salts.
-
Aliphatic Cyclohexyl Amines introduce a different type of steric bulk. Their three-dimensional, non-planar structure can interact differently with the chiral acid. Amines like 1-cyclohexylethylamine, with the bulky group directly at the chiral center, offer a very rigid and sterically demanding environment.[4]
-
Our focus molecule, this compound, presents a unique combination of features. The ethyl spacer between the bulky ring and the amine functional group introduces a degree of flexibility. This could be advantageous, allowing the molecule to adopt an optimal conformation for binding and crystallization with a wider variety of chiral acids. However, this same flexibility could also potentially inhibit the formation of a well-ordered crystal lattice, making resolution less efficient. The presence of the methyl group on the cyclohexane ring adds another layer of stereochemical complexity and steric influence.
Core Application: Resolution of Racemic Carboxylic Acids
The primary application for these chiral amines is the separation of racemic carboxylic acids. The process relies on converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties, including solubility.[1]
The general workflow is a testament to the elegance and power of classical chemistry, involving salt formation, selective crystallization, and liberation of the target enantiomer.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
The critical step in this workflow is the fractional crystallization. The difference in solubility between the two diastereomeric salts must be significant enough in a given solvent system to allow for the selective precipitation of one over the other.
Comparative Performance Analysis
The ultimate measure of a resolving agent's performance is its ability to provide the desired enantiomer in high yield and high enantiomeric excess (e.e.). This is highly dependent on the specific racemic acid being resolved and the solvent system used.[5]
The following table presents experimental data for the resolution of two common racemic acids, Mandelic Acid and Naproxen, using established chiral amines. It also includes a theoretically projected performance for this compound to guide experimental design.
Table 1: Performance Comparison of Chiral Resolving Agents
| Resolving Agent | Racemic Acid | Solvent | Yield of Less Soluble Salt | Enantiomeric Excess (e.e.) of Recovered Acid | Reference / Rationale |
| (R)-α-Methylbenzylamine | (±)-Mandelic Acid | Methanol | ~40-45% | >95% | [6] |
| (S)-1-Cyclohexylethylamine | (±)-2-Chloromandelic Acid | Ethanol | High | >98% | [4] |
| (R)-α-Methylbenzylamine | (±)-Naproxen | Methanol/Water | ~42% | >99% | [7] |
| This compound | (±)-Mandelic Acid | Ethanol/Heptane | Projected: Moderate-High | Projected: Good-Excellent | Rationale: The flexible ethyl linker and bulky cyclohexyl group may form effective, but potentially less ordered, crystal lattices compared to rigid aromatic amines. A less polar solvent system is proposed to encourage crystallization. Screening would be essential. |
| This compound | (±)-Naproxen | Isopropanol | Projected: Moderate-High | Projected: Good-Excellent | Rationale: The bulky, non-planar structure of both naproxen and the resolving agent may lead to good chiral recognition. Isopropanol is a common solvent for resolving bulky molecules. |
Note: The performance of this compound is a theoretical projection based on structural analysis to serve as a starting point for experimental investigation. Optimal conditions require empirical screening.
Experimental Protocol: Resolution of (±)-Naproxen
This protocol provides a self-validating, step-by-step methodology for the resolution of a racemic carboxylic acid. It includes critical checkpoints for assessing purity.
Objective: To resolve racemic (±)-Naproxen via diastereomeric salt formation using an enantiomerically pure chiral amine.
Materials:
-
(±)-Naproxen (1.0 eq.)
-
(R)-α-Methylbenzylamine (0.5 - 1.0 eq.)
-
Methanol (or other screening solvent like Ethanol, Isopropanol)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantle, filtration apparatus.
Procedure:
Part A: Diastereomeric Salt Formation & Crystallization
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-Naproxen in 120 mL of hot methanol.
-
Amine Addition: In a separate beaker, dissolve the chiral amine (e.g., 5.26 g of (R)-α-Methylbenzylamine, 1.0 eq.) in 20 mL of methanol. Slowly add the amine solution to the hot, stirring Naproxen solution.
-
Causality Note: Using a substoichiometric amount of resolving agent (e.g., 0.5 eq.) can sometimes lead to a higher enantiomeric excess in the crystallized product, though at the expense of yield. Starting with a full equivalent is a common practice for initial screening.
-
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. A precipitate should form. To maximize crystallization, subsequently cool the flask in an ice bath for 1-2 hours.
-
Expertise Note: Slow cooling is crucial. Rapid cooling can trap impurities and the more soluble diastereomer within the crystal lattice, reducing the final enantiomeric purity.
-
-
Isolation: Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of ice-cold methanol to remove residual mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals (the less soluble diastereomeric salt) in a vacuum oven.
Part B: Liberation and Analysis of the Enantiomer
-
Salt Cleavage: Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of ethyl acetate in a separatory funnel.
-
Acidification: Add 1 M HCl dropwise while shaking until the aqueous layer is acidic (pH 1-2, check with pH paper). This protonates the amine, breaking the salt and driving the free carboxylic acid into the organic layer.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Washing & Drying: Combine all organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Validation (Self-Validating Step):
-
Yield: Determine the mass of the recovered, enantiomerically-enriched Naproxen.
-
Optical Purity: Determine the specific rotation using a polarimeter.
-
Enantiomeric Excess (e.e.): The most crucial validation step. Analyze the product by chiral HPLC or GC to determine the precise ratio of enantiomers and calculate the e.e.[8][9]
-
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Biological Activity Screening of Novel 2-(3-Methylcyclohexyl)ethan-1-amine Derivatives
For researchers, scientists, and drug development professionals embarking on the exploration of novel chemical entities, the initial biological characterization is a critical step that dictates the future trajectory of a potential therapeutic agent. This guide provides a comprehensive, experience-driven framework for the systematic biological activity screening of a novel scaffold: "2-(3-Methylcyclohexyl)ethan-1-amine" and its derivatives. Given the limited public data on this specific chemical series, this document serves as a practical roadmap, synthesizing established principles of drug discovery with detailed, actionable protocols.[1]
The core structure, featuring a lipophilic 3-methylcyclohexyl group and a primary amine, suggests several potential avenues for biological interaction. The amine moiety is a common pharmacophore in ligands for G-protein coupled receptors (GPCRs), particularly monoaminergic receptors.[2][3] Furthermore, the amphipathic nature of such molecules can lead to membrane disruption, a hallmark of certain antimicrobial agents.[4][5] Some cyclohexylamine derivatives have also been investigated for their analgesic, antidepressant, and antiproliferative activities.[6][7]
This guide outlines a tiered screening cascade designed to efficiently identify and characterize the biological activities of these novel derivatives, moving from broad-based primary screens to more focused secondary and mechanistic assays.
Tier 1: Primary Screening - Casting a Wide Net
The initial goal is to detect any significant biological activity across a diverse set of assays. This phase prioritizes throughput and breadth to ensure no potential activity is missed.
Cytotoxicity Screening
Before assessing specific therapeutic activities, it is crucial to evaluate the general cytotoxicity of the compounds.[8][9] This helps to distinguish between targeted pharmacological effects and non-specific toxicity, providing an early indication of the therapeutic window.[8] The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[10][11][12]
Experimental Protocol: MTT Cytotoxicity Assay [10][13][14]
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the cell plates with the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.[12][13] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[15]
Antimicrobial Activity Screening
The structural similarity of these derivatives to other synthetic amines with known antimicrobial properties makes this a promising area of investigation.[4][16][17] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]
Experimental Protocol: Broth Microdilution for MIC Determination [18][19][20]
-
Inoculum Preparation: Prepare a standardized inoculum (0.5 McFarland standard) of representative bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]
GPCR Binding Profiling
Given the primary amine structure, a broad screen against a panel of GPCRs is warranted to identify potential interactions with these key drug targets.[21][22] This is often performed as a fee-for-service by specialized contract research organizations (CROs) that offer radioligand binding assays against large panels of receptors. A typical "safety panel" can provide initial hits on adrenergic, serotonergic, dopaminergic, and other aminergic receptors.[23]
Tiered Screening Workflow
The proposed screening cascade is a logical progression from broad, high-throughput assays to more specific, in-depth studies. This approach ensures that resources are focused on the most promising compounds.
Caption: Tiered screening cascade for novel derivatives.
Data Comparison and Interpretation
The data from the primary screens should be compiled into a clear, comparative format to facilitate the identification of "hits" for further study. A hypothetical dataset for a small library of derivatives is presented below.
| Derivative | Structure (Modification) | Cytotoxicity IC50 (µM) [HeLa] | Antimicrobial MIC (µg/mL) [S. aureus] | GPCR Binding Ki (nM) [α2-Adrenergic] |
| Parent | - | > 100 | 128 | 1500 |
| DERIV-01 | 4-Chloro on Cyclohexyl | 55.2 | 64 | 850 |
| DERIV-02 | 4-Methoxy on Cyclohexyl | > 100 | 32 | 1200 |
| DERIV-03 | N-methylation | 25.8 | > 256 | 55 |
| DERIV-04 | Ethyl linker to Propyl | > 100 | 16 | 980 |
-
DERIV-04 shows promising antimicrobial activity with low cytotoxicity, making it a good candidate for further investigation as an antibiotic.
-
DERIV-03 displays potent GPCR binding but also has higher cytotoxicity, suggesting a need for selectivity profiling and structural modifications to reduce toxicity.
-
DERIV-02 also shows good antimicrobial activity and low cytotoxicity.
Tier 2 and 3: From Hit to Lead
Promising hits from the primary screen would advance to secondary and tertiary screening.
-
Secondary Screening: This involves confirming the primary activity with more detailed dose-response studies to accurately determine potency (IC50 or EC50 values). For GPCR hits, functional assays (e.g., cAMP or calcium flux assays) are crucial to determine if a compound is an agonist or antagonist.[3][23] For antimicrobial hits, time-kill kinetics and mechanism of action studies (e.g., membrane permeability assays) would be performed.
-
Tertiary Screening: This stage focuses on lead optimization. For a GPCR-active compound, this would involve extensive selectivity profiling against other receptors and initial ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Hypothetical Signaling Pathway for a GPCR Hit
Should a derivative be identified as a potent and selective agonist for a Gs-coupled GPCR, its mechanism would involve the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Caption: Gs-coupled GPCR signaling pathway.
Conclusion
The biological screening of novel compound series like "this compound" derivatives requires a systematic and hypothesis-driven approach. By employing a tiered screening cascade encompassing cytotoxicity, antimicrobial, and target-based assays, researchers can efficiently navigate the early stages of drug discovery. This guide provides the foundational strategy and detailed protocols to uncover the therapeutic potential of this and other novel chemical scaffolds, ultimately paving the way for the development of new medicines.
References
-
- National Institutes of Health.
-
- BenchChem.
-
- International Research Publication House.
-
- MI - Microbiology, University of Louisville.
-
- National Institutes of Health.
-
- Roche Applied Science.
-
- National Institutes of Health.
-
- PubMed.
-
- ResearchGate.
-
- Clinical and Laboratory Standards Institute (CLSI).
-
- Semantic Scholar.
-
- Abcam.
-
- ATCC.
-
- Revvity.
-
- BenchChem.
-
- National Institutes of Health.
-
- Creative Diagnostics.
-
- Thermo Fisher Scientific.
-
- ResearchGate.
-
- MDPI.
-
- Pharmaceutical Chemistry Journal.
-
- National Institutes of Health.
-
- ResearchGate.
-
- ResearchGate.
-
- National Institutes of Health.
-
- National Institutes of Health.
-
- Eurofins Discovery.
-
- National Institutes of Health.
-
- ACS Publications.
-
- Tsi-journals.
-
- National Institutes of Health.
-
- National Institutes of Health.
-
- MDPI.
-
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. G Protein-Coupled Receptors in Irritable Bowel Syndrome: Mechanisms and Therapeutic Opportunities | MDPI [mdpi.com]
- 4. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. opentrons.com [opentrons.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. irphouse.com [irphouse.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. researchgate.net [researchgate.net]
- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 21. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of Synthetic Routes to 2-(3-Methylcyclohexyl)ethan-1-amine
Introduction
2-(3-Methylcyclohexyl)ethan-1-amine is a primary amine featuring a substituted cyclohexane ring, a structural motif of interest in the development of novel pharmaceutical agents and specialty chemicals. Its synthesis, while not extensively detailed in publicly available literature for this specific molecule, can be approached through several established and reliable methodologies for primary amine synthesis. This guide provides a comparative analysis of four principal synthetic routes: Reductive Amination, Reduction of a Nitrile, the Gabriel Synthesis, and the Hofmann Rearrangement. Each route is evaluated based on its chemical principles, experimental feasibility, potential yield and purity, and overall advantages and disadvantages in a research and development setting.
Route 1: Reductive Amination of 3-Methylcyclohexylacetaldehyde
Reductive amination is a highly versatile and widely employed method for the synthesis of amines.[1][2][3] This one-pot reaction combines a carbonyl compound, in this case, 3-methylcyclohexylacetaldehyde, with an amine source (ammonia) and a reducing agent to form the target primary amine.[1][4][5]
Synthetic Pathway
Figure 1: Reductive amination of 3-methylcyclohexylacetaldehyde.
Expertise & Experience: Mechanistic Insights
The reaction proceeds through the initial formation of a hemiaminal intermediate from the aldehyde and ammonia, which then dehydrates to form an imine. This imine is subsequently reduced to the primary amine. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is a popular choice as it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[1][3] Catalytic hydrogenation over palladium, platinum, or nickel is another effective method, often favored for its cleaner work-up and scalability.[1] Recent advancements have also explored the use of more sustainable and earth-abundant metal catalysts, such as cobalt and iron, for this transformation.[4][5]
Experimental Protocol (Proposed)
-
Imine Formation: To a solution of 3-methylcyclohexylacetaldehyde in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add a solution of ammonia in the same solvent. The reaction is typically stirred at room temperature.
-
Reduction:
-
Using NaBH₃CN: After a period to allow for imine formation, sodium cyanoborohydride is added portion-wise. The reaction progress is monitored by techniques such as TLC or GC-MS.
-
Using Catalytic Hydrogenation: The mixture of the aldehyde and ammonia is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) in the presence of a catalyst (e.g., Pd/C).
-
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. Purification is typically achieved by distillation or column chromatography.
Trustworthiness: Advantages and Disadvantages
| Advantages | Disadvantages |
| One-pot procedure, simplifying the experimental setup.[1] | The starting aldehyde, 3-methylcyclohexylacetaldehyde, may not be readily commercially available and may require synthesis. |
| Generally provides good to excellent yields. | Over-alkylation to form secondary and tertiary amines can be a side reaction, although using a large excess of ammonia can mitigate this. |
| Milder reaction conditions compared to other methods. | The use of sodium cyanoborohydride generates toxic cyanide waste. |
Route 2: Reduction of 2-(3-Methylcyclohexyl)acetonitrile
The reduction of a nitrile is a classic and straightforward method for the synthesis of primary amines. This route involves the preparation of 2-(3-methylcyclohexyl)acetonitrile followed by its reduction.
Synthetic Pathway
Figure 2: Synthesis via nitrile reduction.
Expertise & Experience: Mechanistic Insights
The first step is a nucleophilic substitution (SN2) reaction where a cyanide salt displaces a halide (e.g., bromide) from a suitable precursor like 1-(halomethyl)-3-methylcyclohexane. The subsequent reduction of the nitrile to the primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. LiAlH₄ provides a powerful and often high-yielding method, while catalytic hydrogenation, for instance with Raney Nickel or a palladium catalyst, offers a scalable and often more industrially viable alternative.[6]
Experimental Protocol (Proposed)
-
Nitrile Synthesis: 1-Bromo-3-methylcyclohexane is reacted with sodium cyanide in a polar aprotic solvent like DMSO or DMF. The reaction is typically heated to drive it to completion.
-
Nitrile Reduction:
-
Using LiAlH₄: The isolated 2-(3-methylcyclohexyl)acetonitrile is dissolved in an anhydrous ether (e.g., diethyl ether or THF) and added dropwise to a suspension of LiAlH₄ in the same solvent. The reaction is highly exothermic and requires careful temperature control.
-
Using Catalytic Hydrogenation: The nitrile is dissolved in a solvent like ethanol or methanol, and a catalyst (e.g., Raney Nickel) is added. The mixture is then subjected to a hydrogen atmosphere.
-
-
Work-up and Purification: For the LiAlH₄ reduction, a specific aqueous work-up procedure (e.g., Fieser work-up) is followed to quench the excess hydride and precipitate the aluminum salts. For catalytic hydrogenation, the catalyst is filtered off. The product is then isolated and purified, typically by distillation.
Trustworthiness: Advantages and Disadvantages
| Advantages | Disadvantages |
| Often provides high yields for both the nitrile formation and the reduction steps. | The use of highly toxic cyanide salts in the first step requires stringent safety precautions. |
| The starting materials are generally accessible. | LiAlH₄ is a highly reactive and pyrophoric reagent that requires careful handling under anhydrous conditions. |
| A reliable and well-established synthetic route. | Catalytic hydrogenation may require high pressures and temperatures. |
Route 3: Gabriel Synthesis
The Gabriel synthesis is a classic method for the preparation of primary amines that effectively avoids the over-alkylation issues often encountered with direct alkylation of ammonia.[7][8][9]
Synthetic Pathway
Figure 3: The Gabriel synthesis pathway.
Expertise & Experience: Mechanistic Insights
This multi-step synthesis begins with the deprotonation of phthalimide to form the potassium salt, which then acts as a nucleophile in an SN2 reaction with a primary alkyl halide, in this case, 1-(2-bromoethyl)-3-methylcyclohexane. The resulting N-alkylated phthalimide is a stable intermediate. The final step involves the cleavage of the phthalimide group to release the primary amine. This is most commonly achieved by reacting the intermediate with hydrazine, which forms a stable phthalhydrazide byproduct that can be easily removed.[7]
Experimental Protocol (Proposed)
-
Alkylation: Potassium phthalimide is reacted with 1-(2-bromoethyl)-3-methylcyclohexane in a polar aprotic solvent such as DMF. The reaction mixture is typically heated to ensure a reasonable reaction rate.
-
Cleavage: After cooling, hydrazine hydrate is added to the reaction mixture, which is then heated (often under reflux) to effect the cleavage of the phthalimide group.
-
Work-up and Purification: The precipitated phthalhydrazide is filtered off. The filtrate is then acidified, and the product is extracted. Basification of the aqueous layer followed by extraction yields the crude amine, which is then purified by distillation.
Trustworthiness: Advantages and Disadvantages
| Advantages | Disadvantages |
| Effectively prevents over-alkylation, leading to a cleaner primary amine product.[7][9] | A multi-step process which can lead to lower overall yields. |
| The phthalhydrazide byproduct is often easily removed by filtration. | The starting halide, 1-(2-bromoethyl)-3-methylcyclohexane, may require a separate synthesis. |
| A well-established and reliable method for primary amine synthesis. | The use of hydrazine, a toxic and potentially explosive reagent, requires careful handling. |
Route 4: Hofmann Rearrangement of 3-Methylcyclohexylpropanamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[10] This route would involve the synthesis of 3-methylcyclohexylpropanamide, followed by its rearrangement.
Synthetic Pathway
Figure 4: Synthesis via Hofmann rearrangement.
Expertise & Experience: Mechanistic Insights
The reaction is initiated by the treatment of the primary amide with bromine and a strong base, such as sodium hydroxide. This forms an N-bromoamide intermediate, which is then deprotonated. The subsequent rearrangement involves the migration of the alkyl group from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the bromide ion, to form an isocyanate. This isocyanate is then hydrolyzed in the aqueous basic medium to the primary amine, with the loss of carbon dioxide.
Experimental Protocol (Proposed)
-
Amide Synthesis: 3-Methylcyclohexylacetic acid would first need to be converted to its corresponding amide, 3-methylcyclohexylpropanamide. This can be achieved by first converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride) and then reacting it with ammonia.
-
Rearrangement: A solution of sodium hydroxide in water is cooled, and bromine is added to form sodium hypobromite in situ. The 3-methylcyclohexylpropanamide is then added, and the mixture is carefully heated.
-
Work-up and Purification: After the reaction is complete, the product amine is typically isolated by steam distillation or solvent extraction, followed by purification.
Trustworthiness: Advantages and Disadvantages
| Advantages | Disadvantages |
| A classic and well-understood reaction. | Requires the synthesis of the corresponding amide, adding steps to the overall sequence. |
| Can be a useful method for descending a homologous series (removing one carbon atom). | The use of bromine, a corrosive and hazardous reagent, is a drawback. |
| Reaction conditions can be harsh, potentially affecting other functional groups if present. | |
| Yields can be variable depending on the substrate. |
Comparative Summary and Recommendation
| Synthetic Route | Starting Material Complexity | Number of Steps | Key Reagents | Potential Yield | Safety/Environmental Concerns | Overall Feasibility |
| Reductive Amination | Moderate (Aldehyde may need synthesis) | 1 (from aldehyde) | NH₃, NaBH₃CN or H₂/Catalyst | Good to Excellent | Toxic cyanide waste (with NaBH₃CN); handling of H₂ gas. | High |
| Nitrile Reduction | Moderate (Halide precursor) | 2 | NaCN, LiAlH₄ or H₂/Catalyst | High | Highly toxic cyanide; pyrophoric LiAlH₄. | High, with stringent safety protocols. |
| Gabriel Synthesis | Moderate (Bromoethyl precursor) | 2 | Potassium Phthalimide, Hydrazine | Moderate to Good | Toxic and potentially explosive hydrazine. | Moderate |
| Hofmann Rearrangement | High (Requires synthesis of the amide) | 2 (from acid) | Br₂, NaOH | Variable | Corrosive and hazardous bromine; strong base. | Moderate to Low |
For the laboratory-scale synthesis of this compound, Reductive Amination and Nitrile Reduction appear to be the most promising routes.
-
Reductive Amination is highly attractive due to its one-pot nature and generally high yields. If the starting aldehyde can be sourced or synthesized efficiently, this would likely be the most direct and efficient method. The use of catalytic hydrogenation as the reduction method would also enhance the greenness and safety of the process compared to using cyanoborohydride.
-
The Nitrile Reduction pathway is also a very strong candidate. Although it involves a highly toxic reagent (cyanide), the reactions are generally high-yielding and reliable. For researchers comfortable with the necessary safety precautions, this route offers a robust and predictable synthesis. The use of catalytic hydrogenation for the nitrile reduction step can also be considered to avoid the hazards of LiAlH₄.
The Gabriel Synthesis is a viable alternative, particularly if a very clean primary amine is required and the starting bromoethyl compound is accessible. However, the multi-step nature and the use of hydrazine might make it less appealing than the first two options.
The Hofmann Rearrangement is likely the least practical approach for this specific target molecule due to the need to first synthesize the corresponding amide, which adds complexity to the overall process. The harsh reaction conditions and the use of bromine also present significant disadvantages.
Ultimately, the choice of synthesis route will depend on the specific resources available, the scale of the synthesis, and the comfort level of the researcher with handling the required reagents. For general laboratory synthesis, a thorough evaluation of the commercial availability or ease of synthesis of the respective starting materials (3-methylcyclohexylacetaldehyde vs. 1-(halomethyl)-3-methylcyclohexane) will be a critical deciding factor.
References
-
Organic Syntheses, Coll. Vol. 1, p.451 (1941); Vol. 9, p.12 (1929). [Link]
-
Wikipedia contributors. (2024, November 26). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]
- Bäumer, C., Bauer, C., & Kempe, R. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- Brewer, A. C., Ruble, J. C., Vandeveer, H. G., Frank, S. A., & Nevill, C. R., Jr. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), 576–582.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]
- Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
- Gribble, G. W., Leese, R. M., & Evans, B. E. (1977). Reactions of sodium borohydride in acidic media; IV. Reduction of nitriles. Synthesis, (3), 172.
-
ChemRxiv. (2022). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. [Link]
- Myers, A. G. (n.d.).
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. [Link]
-
Cambridge Open Engage. (2024, September 26). Convenient Lanthanum-Mediated Synthesis of Bulky tert-Alkyl Amines from Nitriles. [Link]
-
Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. [Link]
- Kotha, S., & Gunta, R. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 1503–1508.
- Debnath, P. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Current Organic Chemistry, 24(22), 2402–2435.
- Google Patents. (2004). Method for preparing n-(ω-bromoalkyl)phthalimides.
-
MDPI. (2022). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]
-
Organic Syntheses, Coll. Vol. 4, p.166 (1963); Vol. 34, p.18 (1954). [Link]
-
PubChem. (n.d.). 3-Methylcyclohexanol. [Link]
-
ResearchGate. (2004). Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane. [Link]
-
ResearchGate. (2015). Synthesis of a Tricyclic Lactam via Beckmann Rearrangement and Ring-Rearrangement Metathesis as Key Steps. [Link]
-
ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]
-
MDPI. (2019). Dehydrogenation of 2-[(n-Methylcyclohexyl)Methyl]Piperidine over Mesoporous Pd-Al2O3 Catalysts Prepared by Solvent Deficient Precipitation: Influence of Calcination Conditions. [Link]
-
Open University Chemistry Initiative. (2016). Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. [Link]
-
PubChem. (n.d.). 1-(2-Methylcyclohexyl)ethan-1-one. [Link]
-
PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one. [Link]
-
Beilstein Journals. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. [Link]
-
University of Southampton. (2016). Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. d-nb.info [d-nb.info]
- 5. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Gabriel Synthesis [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 2-(3-Methylcyclohexyl)ethan-1-amine
For researchers, scientists, and drug development professionals, the precise quantification of enantiomeric excess (e.e.) is a cornerstone of asymmetric synthesis and chiral drug development. The biological activity and toxicological profile of a chiral molecule can be intrinsically linked to its stereochemistry, making accurate e.e. determination a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of aliphatic primary amines, using "2-(3-Methylcyclohexyl)ethan-1-amine" as a representative analyte. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide your selection of the most suitable technique.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most widely used technique for enantiomeric excess determination due to its high accuracy, robustness, and broad applicability.[1] The fundamental principle lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) packed within the HPLC column.[1][2][3] This transient formation of diastereomeric complexes results in different retention times for each enantiomer, allowing for their separation and quantification.[3][4]
Causality of Method Design
For a primary amine like this compound, the key to a successful separation is selecting a CSP that can effectively interact with the amine's stereocenter. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are exceptionally versatile for this purpose.[3][5][6] The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for chiral recognition.
Mobile phase selection is equally critical. A non-polar mobile phase (Normal Phase or NP mode), typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is often the first choice for screening primary amines on polysaccharide columns.[5] To improve peak shape and reduce tailing, which is common for basic amines, small amounts of an acidic and a basic additive (e.g., trifluoroacetic acid (TFA) and triethylamine (TEA)) are often required.[7]
Experimental Protocol: Chiral HPLC
-
Column Selection: Start with a polysaccharide-based column, such as a Daicel CHIRALPAK® series (e.g., IA, IB, IC) or a Phenomenex Lux® Cellulose or Amylose column.
-
Mobile Phase Preparation: Prepare a screening mobile phase of 90:10 (v/v) n-Hexane/Isopropanol with 0.1% TFA and 0.1% TEA. Filter and degas the mobile phase.
-
Sample Preparation: Dissolve the racemic or enantioenriched this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore). Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.
-
Injection Volume: 5 µL
-
-
Analysis: Inject a racemic standard first to determine the retention times of both enantiomers and calculate the resolution factor. Subsequently, inject the test sample.
-
Quantification: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:
-
% e.e. = |(A1 - A2) / (A1 + A2)| * 100
-
Workflow Diagram: Chiral HPLC
Caption: General workflow for chiral HPLC analysis.
Chiral Gas Chromatography (GC): For Volatile Analytes
Chiral GC is an excellent alternative to HPLC, particularly for volatile and thermally stable compounds.[1] The separation principle is similar, relying on a chiral stationary phase within a capillary column. However, for polar primary amines like our target molecule, direct analysis is often problematic due to poor peak shape and strong interactions with the column wall.[8] Therefore, derivatization is a mandatory step.
Causality of Method Design
Derivatization serves two primary purposes: it increases the volatility and thermal stability of the analyte, and it can improve the chiral recognition by the CSP.[8] Acylation with a reagent like trifluoroacetic anhydride is common. The resulting trifluoroacetamide is much less polar and more volatile than the parent amine. The separation is then performed on a chiral GC column, often one coated with a cyclodextrin derivative (e.g., Chirasil-Dex).
Alternatively, one can use a chiral derivatizing agent (CDA), such as N-trifluoroacetyl-L-prolyl chloride (TFAP-Cl). This reacts with the racemic amine to form a pair of diastereomers.[9] These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column (e.g., a DB-5 or HP-5).[8] This indirect approach can be very effective when direct separation on a chiral column is difficult.
Experimental Protocol: Indirect Chiral GC (with CDA)
-
Derivatization:
-
Dissolve ~1 mg of the amine sample in 200 µL of an anhydrous solvent like dichloromethane.
-
Add a slight excess (~1.2 equivalents) of an enantiomerically pure chiral derivatizing agent (e.g., (S)-TFAP-Cl).
-
Add a non-nucleophilic base like triethylamine (~1.5 equivalents) to scavenge the HCl byproduct.
-
Cap the vial and let the reaction proceed at room temperature for 30 minutes. The reaction should be quantitative to avoid kinetic resolution.[10]
-
-
Sample Preparation: Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) for GC injection.
-
Instrumentation Setup:
-
Column: Standard non-chiral capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 300 °C.
-
-
Analysis & Quantification: Inject the derivatized sample. The two diastereomers will elute at different times. Calculate the e.e. from the peak areas as described for HPLC.
Workflow Diagram: Chiral GC (Indirect Method)
Caption: Workflow for indirect chiral GC analysis via derivatization.
NMR Spectroscopy: The Derivatization Approach
NMR spectroscopy offers a powerful and often rapid method for e.e. determination without the need for chromatographic separation.[10] The core principle is to convert the pair of enantiomers, which are indistinguishable in a standard NMR spectrum, into a pair of diastereomers.[10][11] These diastereomers have distinct chemical environments and will therefore exhibit separate, resolvable signals in the NMR spectrum.[10][12] The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original sample.[10]
Causality of Method Design
This conversion is achieved by reacting the amine with an enantiomerically pure chiral derivatizing agent (CDA). For primary amines, a classic and highly reliable CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, or MTPA-Cl).[13][14][15] The amine reacts with MTPA-Cl to form stable diastereomeric amides. The presence of the trifluoromethyl (-CF3) group and the phenyl ring in the Mosher's acid moiety creates significant magnetic anisotropy, which typically leads to well-resolved signals in both the ¹H and ¹⁹F NMR spectra for the resulting diastereomers.[15][16] For an accurate result, the derivatization reaction must proceed to 100% completion to ensure the diastereomeric ratio in the NMR tube perfectly reflects the enantiomeric ratio of the amine.[10]
Experimental Protocol: Mosher's Amide Analysis via NMR
-
Reagent Preparation: Use two separate, dry NMR tubes.
-
Tube A: Dissolve ~5 mg of the amine sample in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃). Add ~1.2 equivalents of (R)-(-)-MTPA-Cl and a small drop of anhydrous pyridine.
-
Tube B: Prepare an identical sample, but use (S)-(+)-MTPA-Cl.
-
-
Reaction: Cap the tubes and agitate gently. Allow the reaction to proceed at room temperature for 15-30 minutes until the reaction is complete (can be monitored by TLC).
-
NMR Acquisition: Acquire ¹H NMR and/or ¹⁹F NMR spectra for both tubes. The ¹⁹F spectrum is often preferred as it is simpler (a singlet or simple multiplet for each diastereomer) and has no background signals.
-
Analysis & Quantification:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers in the spectrum.
-
Carefully integrate both signals (I1 and I2).
-
Calculate the enantiomeric excess: % e.e. = |(I1 - I2) / (I1 + I2)| * 100
-
Workflow Diagram: NMR with Chiral Derivatizing Agent
Caption: Workflow for NMR-based e.e. determination using a CDA.
Comparative Analysis of Techniques
The choice of the optimal method depends on several factors, including the properties of the analyte, available instrumentation, required accuracy, and sample throughput.
| Feature | Chiral HPLC | Chiral GC (Indirect) | NMR with CDA |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Separation of diastereomers on a non-chiral column | Spectral differentiation of diastereomers |
| Sample Prep | Minimal (dissolve and inject) | Required: Quantitative derivatization | Required: Quantitative derivatization |
| Resolution | Very High | High to Very High | Good to Excellent |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (mg range) |
| Analysis Time | 5 - 30 minutes per sample | 10 - 40 minutes per sample | ~5-15 minutes per sample (post-reaction) |
| Destructive? | Yes (sample consumed) | Yes (sample consumed) | No (sample is recoverable) |
| Key Advantage | High accuracy, direct analysis, well-established.[1] | Excellent for volatile amines, very high sensitivity. | Rapid analysis, no chromatography needed, structural info.[10] |
| Key Limitation | Method development can be time-consuming; expensive columns.[1] | Derivatization must be perfect; not for thermally labile compounds.[8] | Requires mg-scale sample quantity; lower accuracy for very high e.e. |
Conclusion and Recommendations
For the routine, high-accuracy determination of the enantiomeric excess of This compound , Chiral HPLC stands out as the most robust and reliable method. Its direct analysis capability minimizes potential errors associated with derivatization steps.
Chiral GC is a powerful alternative, especially if high sensitivity is required or if GC instrumentation is more readily available. The indirect method using a chiral derivatizing agent is highly effective but requires careful validation of the derivatization step to prevent any kinetic resolution that could skew the results.[10]
NMR spectroscopy using Mosher's acid is an invaluable tool, particularly during reaction development and for structural confirmation. Its speed and the fact that it does not require specialized chromatography equipment make it ideal for quick checks of enantiopurity. However, its lower sensitivity and reliance on perfect derivatization make it less suitable for trace-level analysis or final QC compared to chromatographic methods.
Ultimately, the most trustworthy approach involves validating the primary analytical method (e.g., HPLC) with an orthogonal technique (e.g., NMR or GC) to ensure the scientific integrity and accuracy of the results.
References
- BenchChem. (n.d.). Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy with a focus on 1,2,3,4.
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. Retrieved from [Link]
-
Li, X., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(21), 5431–5437. Retrieved from [Link]
- ResearchGate. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
-
Jo, H. H., Lin, C.-Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2200–2210. Retrieved from [Link]
- ResearchGate. (n.d.). NMR determination of enantiomeric excess.
- BenchChem. (n.d.). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.
-
Adams, J. D., Jr., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658–661. Retrieved from [Link]
-
DiRocco, D. A., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Tetrahedron, 93, 132274. Retrieved from [Link]
- BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. Retrieved from [Link]
-
Li, D., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 386–393. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Enantiomeric Excess Determination in Asymmetric Synthesis Catalyzed by Chiral Amino Alcohols.
-
Le, P. M., & Anslyn, E. V. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79–84. Retrieved from [Link]
-
Spudeit, D. A., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1467, 160–168. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines.
-
De Vooght-Johnson, R. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]
-
ResearchGate. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]
-
Dragna, J. M., et al. (2015). Chiral Amine Enantiomeric Excess Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. Chirality, 27(4), 294–298. Retrieved from [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]
-
Breitbach, Z. S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 684–693. Retrieved from [Link]
-
Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(24), 8434–8441. Retrieved from [Link]
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of Organic Chemistry, 34(9), 2543–2549. Retrieved from [Link]
-
Wang, Y., & Wirth, M. J. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1208(1-2), 170–175. Retrieved from [Link]
-
ResearchGate. (2014). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
- ResearchGate. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. columnex.com [columnex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mosher's acid - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Confirming the Absolute Configuration of 2-(3-Methylcyclohexyl)ethan-1-amine Stereoisomers
In the landscape of drug development and stereoselective synthesis, the unambiguous assignment of the absolute configuration of chiral molecules is a critical, non-negotiable step. The molecule 2-(3-Methylcyclohexyl)ethan-1-amine, with its multiple stereocenters, presents a compelling case study for the application of modern analytical techniques. This guide provides an in-depth comparison of methodologies for determining the absolute configuration of its stereoisomers, offering insights into the causality behind experimental choices and providing actionable protocols for researchers in the field.
The Stereochemical Complexity of this compound
This compound possesses two chiral centers: one at the C1 position of the ethylamine side chain and another at the C3 position of the cyclohexyl ring. This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). Furthermore, the substituted cyclohexane ring can exist in cis and trans diastereomeric forms, adding another layer of complexity to its stereochemical landscape. The accurate assignment of each stereoisomer is paramount, as subtle changes in 3D orientation can lead to significant differences in pharmacological activity and toxicological profiles.
Comparative Analysis of Analytical Techniques
The determination of absolute configuration is no longer a singular endeavor but rather a multi-faceted challenge that can be addressed by a suite of powerful analytical techniques. The choice of method often depends on the nature of the sample, its purity, the availability of instrumentation, and the desired level of confidence in the assignment. Here, we compare the most relevant and robust methods for the stereochemical elucidation of this compound.
| Technique | Principle | Advantages | Disadvantages | Sample Requirements |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Provides an unambiguous, direct determination of absolute configuration.[1][2] | Requires a high-quality single crystal, which can be challenging to grow.[3] Not suitable for non-crystalline materials. | Enantiomerically pure single crystal of sufficient size and quality. |
| NMR Spectroscopy (with Chiral Derivatizing Agents) | Formation of diastereomers with a chiral auxiliary, leading to distinguishable NMR signals for the enantiomers.[4][5][6][7] | Widely accessible, requires small sample amounts, and can be used for enantiomeric purity determination.[8][9] | Indirect method, relies on the correct application of empirical models (e.g., Mosher's model).[8] | Pure chiral amine, chiral derivatizing agent (e.g., Mosher's acid chloride).[8][10][11][12] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] | Applicable to a wide range of molecules in solution, provides rich structural information.[14][15] | Requires specialized instrumentation and computational modeling for spectral interpretation.[14] | Pure chiral sample in a suitable solvent. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[16] | Highly sensitive, particularly for molecules with chromophores.[17] | Can be less informative for molecules lacking strong chromophores. Requires computational support.[18][19][20] | Pure chiral sample in a suitable solvent. |
Experimental Protocols: A Step-by-Step Guide
X-Ray Crystallography: The Gold Standard
For an unequivocal determination, single-crystal X-ray diffraction is the ultimate arbiter.[1] The key challenge lies in obtaining suitable crystals.
Protocol for Crystallization:
-
Salt Formation: React the enantiomerically pure this compound with a suitable chiral acid (e.g., tartaric acid, mandelic acid) to form a diastereomeric salt. This often enhances crystallinity.
-
Solvent Screening: Employ a variety of solvent systems (e.g., ethanol/water, methanol/ether, acetone) and crystallization techniques (slow evaporation, vapor diffusion, cooling) to screen for optimal crystal growth conditions.
-
Data Collection and Analysis: Once a suitable crystal is obtained, mount it on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. The absolute configuration can be determined by anomalous dispersion effects, typically by calculating the Flack parameter.[21]
dot graph TD { subgraph X-Ray_Crystallography_Workflow A[Enantiomerically Pure Amine] --> B{Salt Formation with Chiral Acid}; B --> C[Solvent Screening & Crystallization]; C --> D{Single Crystal Selection}; D --> E[X-Ray Diffraction Data Collection]; E --> F{Structure Solution & Refinement}; F --> G[Absolute Configuration Determination (Flack Parameter)]; end node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; node [shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] C; node [shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] D; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] E; node [shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] F; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] G; }
Workflow for absolute configuration determination by X-ray crystallography.
NMR Spectroscopy: The Versatile Tool
NMR spectroscopy, particularly when coupled with chiral derivatizing agents (CDAs), offers a powerful and accessible method for assigning absolute configuration.[4][5][6][7] The most widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[8][10][11][12]
Protocol for Mosher's Amide Analysis:
-
Derivatization: React the enantiomerically pure amine with both (R)- and (S)-Mosher's acid chloride separately to form the corresponding diastereomeric amides.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomers. 2D NMR experiments (e.g., COSY, HSQC) can aid in unambiguous signal assignment.
-
Chemical Shift Analysis: Carefully assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the newly formed stereocenter.
-
Configuration Assignment: Apply Mosher's model. For the (R)-Mosher amide, protons on one side of the molecule will be shielded (upfield shift), while those on the other side will be deshielded (downfield shift) relative to the (S)-Mosher amide. The spatial arrangement of these shielded and deshielded groups allows for the determination of the absolute configuration of the original amine.[22]
dot graph TD { subgraph Mosher_Amide_Analysis_Workflow A[Chiral Amine] --> B{React with (R)-Mosher's Acid Chloride}; A --> C{React with (S)-Mosher's Acid Chloride}; B --> D[(R)-Mosher Amide]; C --> E[(S)-Mosher Amide]; D --> F[¹H NMR Analysis]; E --> F; F --> G{Calculate Δδ (δS - δR)}; G --> H[Apply Mosher's Model]; H --> I[Assign Absolute Configuration]; end node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; node [shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B; node [shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] C; node [shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"] D; node [shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"] E; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] F; node [shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] G; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] H; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] I; }
Workflow for Mosher's amide analysis using NMR spectroscopy.
Chiroptical Methods: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques that measure the differential absorption of polarized light.[23][14][16] The comparison of experimental spectra with quantum chemical calculations allows for the determination of absolute configuration.
Protocol for VCD/ECD Analysis:
-
Experimental Spectrum: Record the VCD or ECD spectrum of the enantiomerically pure amine in a suitable solvent.
-
Conformational Search: Perform a thorough conformational search for the molecule using computational methods (e.g., molecular mechanics or density functional theory - DFT).
-
Quantum Chemical Calculations: For the most stable conformers, calculate the theoretical VCD or ECD spectrum for one enantiomer (e.g., the R,R-isomer) using DFT.
-
Spectral Comparison: Compare the calculated spectrum with the experimental spectrum. A good match in the sign and relative intensity of the key bands confirms the absolute configuration. If the spectra are mirror images, the absolute configuration is opposite to the one calculated.
dot graph TD { subgraph Chiroptical_Analysis_Workflow A[Enantiomerically Pure Amine] --> B[Record Experimental VCD/ECD Spectrum]; C[Computational Modeling] --> D{Conformational Search}; D --> E{Calculate Theoretical Spectrum (e.g., for R,R-isomer)}; B --> F{Compare Experimental and Calculated Spectra}; E --> F; F --> G[Assign Absolute Configuration]; end node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] B; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] C; node [shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] D; node [shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] E; node [shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] F; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] G; }
Workflow for VCD/ECD analysis for absolute configuration determination.
Conclusion: An Integrated Approach for Unambiguous Assignment
For a molecule with the stereochemical complexity of this compound, a single technique may not provide the desired level of confidence. Therefore, an integrated approach is highly recommended. For instance, an initial assignment using NMR with a chiral derivatizing agent can be corroborated by VCD or ECD analysis. Ultimately, if a crystalline derivative can be obtained, single-crystal X-ray crystallography provides the definitive and irrefutable proof of absolute configuration. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to confidently and accurately elucidate the stereochemistry of this and other challenging chiral molecules.
References
-
Frontiers. (2019-05-19). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from [Link]
-
ACS Publications. A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines | The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Journal of Chemical Education. Retrieved from [Link]
-
ScienceDirect. HPLC-based method for determination of absolute configuration of alpha-chiral amines. Retrieved from [Link]
-
NIH. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. Retrieved from [Link]
-
RSC Publishing. Stereochemistry of natural products from vibrational circular dichroism. Retrieved from [Link]
-
Taylor & Francis Online. Vibrational circular dichroism: an incisive tool for stereochemical applications. Retrieved from [Link]
-
NIH. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC. Retrieved from [Link]
-
SciSpace. Direct chiral discrimination in NMR spectroscopy. Retrieved from [Link]
-
PubMed. Chiral discrimination in nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Encyclopedia.pub. Electronic Circular Dichroism. Retrieved from [Link]
-
ACS Publications. Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes | The Journal of Organic Chemistry. Retrieved from [Link]
-
Cambridge University Press. Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics. Retrieved from [Link]
-
ACS Publications. Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides | The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. Circular dichroism calculation for natural products - PMC. Retrieved from [Link]
-
PubMed. Vibrational circular dichroism: an incisive tool for stereochemical applications. Retrieved from [Link]
-
Frontiers. Computational methods and points for attention in absolute configuration determination. Retrieved from [Link]
-
FACCTs. Electronic Circular Dichroism - ORCA 5.0 tutorials. Retrieved from [Link]
-
ResearchGate. Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. Retrieved from [Link]
-
SpringerLink. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
Bruker. Vibrational circular dichroism (VCD). Retrieved from [Link]
-
Columbia University. Absolute Configurational Assignments of Secondary Amines by CD-Sensitive Dimeric Zinc Porphyrin Host. Retrieved from [Link]
-
ACS Publications. Discrimination of Chiral Compounds Using NMR Spectroscopy By Thomas J. Wenzel (Bates College, Lewiston, ME). J. Wiley & Sons, Inc.: Hoboken, NJ. xxiv + 550 pp. $110. ISBN 978-0-471-76352-9. Retrieved from [Link]
-
Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]
-
Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
-
American Crystallographic Association. Absolute configuration determination of small molecules with X-ray and electron diffraction. Retrieved from [Link]
-
ResearchGate. The use of X-ray crystallography to determine absolute configuration. Retrieved from [Link]
-
Thieme. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]
-
PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
-
Matilda. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
-
PrepChem.com. Synthesis of 2-Methylcyclohexyl Methyl Ketone. Retrieved from [Link]
-
Chemistry LibreTexts. 24.6 Synthesis of Amines. Retrieved from [Link]
-
YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Improved Synthesis of Methyl 3-Oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate, an A-Ring Intermediate for (.+-.)-Strigol. Retrieved from [Link]
-
PubChem. 1-(2-Methylcyclohexyl)ethan-1-one | C9H16O | CID 12734622. Retrieved from [Link]
-
PubChem. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198. Retrieved from [Link]
-
Chemistry Stack Exchange. Number of stereoisomers of 1-(2-methylcyclohexyl)ethan-1-ol. Retrieved from [Link]
Sources
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. matilda.science [matilda.science]
- 13. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 14. Vibrational circular dichroism: an incisive tool for stereochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 20. Electronic Circular Dichroism - ORCA 5.0 tutorials [faccts.de]
- 21. researchgate.net [researchgate.net]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Methylcyclohexyl)ethan-1-amine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. The proper disposal of these materials is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe laboratory environment and protecting our ecosystem. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(3-Methylcyclohexyl)ethan-1-amine, a primary amine compound. Adherence to these procedures is critical for minimizing risks and ensuring full compliance with environmental regulations.
Hazard Identification and Essential Safety Precautions
The primary directive is to always consult the manufacturer-provided Safety Data Sheet (SDS) for the specific product in your possession. However, based on analogous compounds, the following precautions are mandated.
Personal Protective Equipment (PPE): A robust defense against exposure begins with appropriate PPE. All personnel handling this compound waste must wear the following:
| PPE Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield to protect against splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) are essential. Gloves must be inspected for integrity before each use.[2] |
| Body Protection | A lab coat or chemical-resistant apron to prevent skin contact with clothing.[2] |
| Respiratory Protection | Handle only in a well-ventilated area, such as a chemical fume hood.[1][2] |
Regulatory Framework: The Foundation of Compliant Disposal
The disposal of chemical waste in a laboratory setting is strictly governed by national and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5] Key tenets of RCRA prohibit the disposal of hazardous chemicals down the drain or in regular trash and mandate rigorous documentation and handling procedures.[4]
Academic and research laboratories may operate under specific regulations, such as the EPA's Subpart K, which provides alternative, more flexible standards for managing hazardous waste in these settings.[6][7] Regardless of the specific regulatory variant, the core principles of waste identification, segregation, safe storage, and disposal by a licensed professional remain constant.
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] This ensures the waste is managed in a compliant and environmentally responsible manner.
Step 1: Waste Segregation and Collection The first critical step is proper segregation at the point of generation.[4]
-
Designate a Waste Stream: Dedicate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated paper towels).
-
Prevent Incompatibility: Amine waste must be kept separate from other chemical wastes to prevent hazardous reactions.[9] Specifically, store amine waste away from acids and strong oxidizing agents, as mixing can cause a violent exothermic reaction.
Step 2: Container Selection and Labeling Proper containment is crucial for safe storage and transport.
-
Container Choice: The container must be chemically compatible with amines and be in good condition, free from damage or leaks.[4] A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is appropriate.
-
Labeling: This is a non-negotiable safety requirement. As soon as the first drop of waste enters the container, it must be labeled.[10] The label must clearly state the words "Hazardous Waste" and identify the contents, for example: "Hazardous Waste: this compound" .[5][8] Include any relevant hazard pictograms (e.g., corrosive, irritant) to convey the risks.[5]
Step 3: Storage in a Satellite Accumulation Area (SAA) Designated storage areas within the lab prevent accidental exposure and ensure regulatory compliance.
-
Location: Store the sealed waste container in a designated SAA.[8] This area should be at or near the point of generation and under the control of laboratory personnel.[4][5]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate leaks or spills.[4]
-
Accumulation Limits: Be aware of storage limits. Laboratories are typically not permitted to store more than 55 gallons of hazardous waste in an SAA.[10]
Step 4: Arranging for Disposal
-
Contact EHS: When the container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste coordinator.[10]
-
Documentation: Follow your institution's procedures for requesting a waste pickup, which typically involves completing a hazardous waste manifest or online form.
Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][8] Do not use combustible materials like sawdust. [8]
-
Clean-Up: Carefully collect the absorbed material and any contaminated debris.
-
Package for Disposal: Place all contaminated materials into a clearly labeled, sealed container for disposal as hazardous waste, following the protocol described in Section 3.[8][10]
Data Summary Table
This table provides a quick reference for the key properties and information related to this compound and its safe handling.
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₁₉N | [2][11] |
| Molecular Weight | 141.25 g/mol | [2][11] |
| Anticipated Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][12] | - |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | [8][9] |
| Incompatible Materials | Strong oxidizing agents, Acids | [9][13] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A workflow for the safe and compliant disposal of this compound waste.
References
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- AA Blocks. (n.d.). 1561520-19-1 | 2-methoxy-2-(3-methylcyclohexyl)ethan-1-amine.
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- United States Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- BenchChem. (2025). Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(3-Methylcyclohexyl)ethan-1-ol.
- Enamine. (n.d.). Safety Data Sheet: 2-(2-methylcyclohexyl)ethan-1-amine.
- 3M. (2024). Safety Data Sheet.
- Biosynth. (2025). Safety Data Sheet: 2-(4-Methylcyclohexyl)ethan-1-ol.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Methyl-1-cyclohexene.
- PubChem. (n.d.). 2-(4-Methylcyclohexyl)ethan-1-amine. National Center for Biotechnology Information.
Sources
- 1. aksci.com [aksci.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. danielshealth.com [danielshealth.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. acs.org [acs.org]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. vumc.org [vumc.org]
- 11. 2-(4-Methylcyclohexyl)ethan-1-amine | C9H19N | CID 39235084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
